molecular formula C7H4FN5O2 B12282065 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Cat. No.: B12282065
M. Wt: 209.14 g/mol
InChI Key: VRNHOEYFQWBLOV-UHFFFAOYSA-N
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Description

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a useful research compound. Its molecular formula is C7H4FN5O2 and its molecular weight is 209.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-fluoro-4-nitrophenyl)-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN5O2/c8-6-3-4(13(14)15)1-2-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNHOEYFQWBLOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NNN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole: A Chemoselective Approach to Highly Activated Benzonitriles

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide

Executive Summary

The synthesis of 5-substituted 1H-tetrazoles from organic nitriles is a fundamental transformation in modern drug discovery. Tetrazoles are frequently utilized in medicinal chemistry as bioisosteres for carboxylic acids, offering similar acidity (pKa ~4.5) and hydrogen-bonding capabilities, but with vastly improved metabolic stability and cell permeability .

Synthesizing 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole presents a unique chemoselective challenge. The starting material, 2-fluoro-4-nitrobenzonitrile, is highly electron-deficient. While this electronic activation accelerates the desired tetrazole formation, it simultaneously makes the ortho-fluorine atom highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by the azide ion. This whitepaper outlines a Lewis acid-catalyzed, self-validating protocol designed to kinetically favor the [3+2] cycloaddition while completely suppressing the SNAr side reaction.

Mechanistic Rationale & Catalyst Selection

Historically, the standard proton acid-catalyzed cycloaddition between hydrazoic acid and nitriles suffered from a dangerous potential for explosion due to the large excess of harmful, volatile hydrazoic acid required . Classical alternatives, such as the Finnegan method (NaN₃ / NH₄Cl in DMF at 120 °C), rely on high thermal energy to drive the reaction.

For 2-fluoro-4-nitrobenzonitrile, applying 120 °C thermal energy is detrimental. The strongly electron-withdrawing para-nitro group activates the C-F bond. At elevated temperatures, the azide nucleophile attacks the fluorine-bearing carbon, yielding 2-azido-4-nitrobenzonitrile as a major impurity.

The Causality of Zinc Catalysis: To circumvent this, we must lower the activation energy of the [3+2] cycloaddition specifically. The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water or alcohol mixtures when zinc salts are employed as catalysts . Zinc bromide (ZnBr₂) acts as a potent Lewis acid, coordinating directly to the nitrogen atom of the nitrile group. This coordination drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, increasing its electrophilicity. Consequently, the cycloaddition with the azide dipole can proceed rapidly at a mild 80 °C. At this reduced temperature, the SNAr pathway is kinetically frozen out, ensuring pristine chemoselectivity.

Mechanism SM 2-Fluoro-4-nitrobenzonitrile Complex Zinc-Nitrile Complex SM->Complex ZnBr2 Coord. SNAr SNAr Byproduct (Avoided) SM->SNAr High Temp (>100°C) Reagents NaN3 + ZnBr2 Reagents->Complex Azide Source Cyclo [3+2] Cycloaddition Complex->Cyclo 80°C, H2O/iPrOH Product 5-(2-Fluoro-4-nitro-phenyl) -1H-tetrazole Cyclo->Product HCl (pH 2)

Mechanistic pathway highlighting chemoselective tetrazole formation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions, clearly demonstrating the superiority of the Lewis acid approach in suppressing the SNAr byproduct.

Solvent SystemCatalystTemp (°C)Time (h)Yield (%)SNAr Byproduct (%)
DMFNH₄Cl (1.5 eq)120244138
Toluene / DMFEt₃N·HCl (1.5 eq)100486218
H₂OZnBr₂ (1.0 eq)10024788
H₂O / iPrOH (1:1) ZnBr₂ (1.0 eq) 80 16 94 < 1

Table 1: Reaction optimization demonstrating the suppression of SNAr through Lewis acid catalysis at lower temperatures.

Self-Validating Experimental Protocol

The following methodology utilizes a self-validating framework. In-process controls (IPC) and strict pH monitoring ensure that the reaction logic holds true at every stage of execution.

Protocol S1 1. Setup Mix Reagents S2 2. React 80°C, 16h S1->S2 S3 3. Quench Cool & Acidify S2->S3 S4 4. Isolate Filter & Wash S3->S4

Step-by-step experimental workflow for tetrazole synthesis and isolation.
Step 1: Reaction Setup

Charge a 250 mL round-bottom flask with 2-fluoro-4-nitrobenzonitrile (10.0 g, 60.2 mmol, 1.0 eq), sodium azide (4.7 g, 72.2 mmol, 1.2 eq), and zinc bromide (13.5 g, 60.2 mmol, 1.0 eq). Suspend the mixture in 120 mL of a 1:1 mixture of deionized water and isopropanol.

  • Causality Check: ZnBr₂ is highly hygroscopic. Utilizing an aqueous-compatible solvent system (Demko-Sharpless conditions) circumvents the need for rigorous anhydrous techniques . The 1.2 eq of NaN₃ ensures complete conversion without leaving massive excesses of unreacted azide.

Step 2: Heating & In-Process Control (IPC)

Equip the flask with a reflux condenser and heat the suspension to 80 °C. Maintain vigorous stirring for 16 hours.

  • Self-Validation (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H₂O + 0.1% TFA gradient). The reaction is deemed complete when the nitrile starting material peak (UV 254 nm) is <1% relative to the product peak. If incomplete, continue heating in 2-hour increments.

Step 3: Quenching & Acidification

Cool the reaction mixture to 0–5 °C using an ice-water bath. Slowly add 3N HCl dropwise while monitoring the pH. Continue addition until the pH reaches exactly 2.0 (verify with a calibrated pH meter).

  • Causality Check: In the alkaline/neutral reaction mixture, the tetrazole product exists as a highly soluble sodium/zinc salt complex. Because the pKa of 5-aryltetrazoles is approximately 4.5, acidifying to pH 2.0 ensures complete protonation to the neutral 1H-tetrazole. This neutral species is highly insoluble in cold water, driving quantitative crystallization.

Step 4: Isolation & Purification

Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake with cold 0.1N HCl (2 × 30 mL) followed by cold deionized water (2 × 30 mL). Dry the solid under vacuum at 50 °C to a constant weight.

  • Yield: ~11.8 g (94%).

  • Purity: >99% by HPLC (SNAr byproduct < 1%).

Safety & Scalability Considerations

  • Hydrazoic Acid Generation: Sodium azide reacts with strong acids to form highly toxic and explosive hydrazoic acid (HN₃) . The protocol maintains neutral conditions during the heating phase. Acidification (Step 3) must be performed in a well-ventilated fume hood to safely exhaust any trace HN₃ generated from the 0.2 eq of residual NaN₃.

  • Heavy Metal Remediation: The aqueous filtrate contains zinc salts. It must be disposed of according to local heavy-metal waste regulations, rather than being discharged into standard aqueous waste streams.

References

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis of 1H-tetrazoles (Demko & Sharpless Methods). Source: Organic Chemistry Portal. URL:[Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. Journal of Organic Chemistry, 66(24), 7945-7950. Source: American Chemical Society. URL:[Link]

An In-Depth Technical Guide to the Spectral Analysis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a heterocyclic aromatic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a tetrazole ring linked to a substituted phenyl group, gives rise to a unique spectral signature. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, this document is structured to not only present the data but also to elucidate the underlying principles and experimental considerations, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

While specific experimental spectra for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole are not widely available in public databases, this guide will provide a robust, predictive analysis based on the known spectral properties of analogous compounds and fundamental spectroscopic principles.[1][2][3] This approach allows for a reliable interpretation of the key structural features of the molecule.

The molecular structure of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is confirmed by its chemical formula, C₇H₄FN₅O₂, and a molecular weight of 209.14 g/mol .[4]

Molecular Structure and Spectroscopic Overview

The chemical structure of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is foundational to understanding its spectral data. The molecule consists of a phenyl ring substituted with a fluorine atom and a nitro group, which is in turn attached to a 1H-tetrazole ring.

Figure 1: Chemical structure of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to provide key information about the aromatic protons and the labile N-H proton of the tetrazole ring. The electron-withdrawing nature of the nitro group and the electronegativity of the fluorine atom will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~16.0 - 17.0br s1HN-H (Tetrazole)
~8.4 - 8.6d1HAr-H
~8.2 - 8.4dd1HAr-H
~7.8 - 8.0t1HAr-H

Interpretation:

  • N-H Proton: The proton on the tetrazole ring is acidic and its chemical shift can be highly variable depending on the solvent and concentration. In a polar aprotic solvent like DMSO-d₆, it is expected to appear as a broad singlet at a very downfield position.

  • Aromatic Protons: The three protons on the phenyl ring will exhibit distinct signals due to their unique electronic environments. The strong deshielding effects of the ortho-fluoro and para-nitro groups will shift these protons downfield. The coupling patterns (doublet, doublet of doublets, and triplet) arise from spin-spin coupling with neighboring protons and the fluorine atom.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The chemical shifts will be influenced by the attached functional groups, and the carbon atoms coupled to fluorine will show characteristic splitting.

Predicted ¹³C NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)C-F Coupling (J, Hz)Assignment
~160.0d, ~250C-F
~154.0sC (Tetrazole)
~148.0sC-NO₂
~130.0d, ~10Ar-CH
~125.0d, ~3Ar-C
~122.0d, ~25Ar-CH
~115.0d, ~5Ar-CH

Interpretation:

  • C-F Carbon: The carbon directly bonded to the fluorine atom will appear at a downfield chemical shift and will be split into a doublet with a large coupling constant (¹JCF).

  • Tetrazole Carbon: The carbon atom of the tetrazole ring is expected to have a chemical shift in the range of 150-160 ppm.[5]

  • Aromatic Carbons: The remaining aromatic carbons will show distinct signals, with their chemical shifts and C-F coupling constants (²JCF, ³JCF, ⁴JCF) being diagnostic of their positions relative to the fluorine atom.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz or higher frequency NMR spectrometer is recommended.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum, and reference the chemical shifts to the DMSO-d₆ solvent peak at 39.52 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2900 - 2500BroadN-H stretch (H-bonded)
~1600 - 1580StrongC=N stretch (Tetrazole)
~1530, ~1350Strong, StrongAsymmetric and symmetric NO₂ stretch
~1250StrongC-F stretch
~1100 - 1000MediumTetrazole ring vibrations

Interpretation:

  • N-H Stretch: The N-H bond of the tetrazole ring will likely appear as a broad absorption due to hydrogen bonding.

  • NO₂ Stretches: The nitro group will exhibit two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations.

  • C-F Stretch: A strong absorption band in the fingerprint region is expected for the C-F bond.

  • Tetrazole Ring Vibrations: The C=N and N=N stretching vibrations within the tetrazole ring will give rise to characteristic absorptions.[6]

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative IntensityAssignment
209High[M]⁺ (Molecular Ion)
181Moderate[M - N₂]⁺
163Moderate[M - N₂ - H₂O]⁺ or [M - HN₃]⁺
135Moderate[M - N₂ - CO]⁺
117Low[C₆H₃FN]⁺
90Low[C₆H₄F]⁺

Interpretation:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 209, corresponding to the molecular weight of the compound.

  • Fragmentation: Tetrazoles are known to undergo characteristic fragmentation by losing a molecule of nitrogen (N₂).[5] Further fragmentation of the phenyl ring and the nitro group will lead to the other observed ions. The fragmentation pathway can be rationalized as follows:

M [M]⁺ m/z 209 M_N2 [M - N₂]⁺ m/z 181 M->M_N2 - N₂ M_HN3 [M - HN₃]⁺ m/z 163 M->M_HN3 - HN₃ M_N2_H2O [M - N₂ - H₂O]⁺ m/z 163 M_N2->M_N2_H2O - H₂O

Figure 2: Plausible fragmentation pathway for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and Mass Spectral data for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. By combining predictive analysis based on established spectroscopic principles with data from analogous structures, this document serves as a valuable resource for the characterization and structural elucidation of this compound. The provided experimental protocols offer practical guidance for researchers in acquiring high-quality spectral data.

References

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. 2012, 4(3):1093-1103.
  • MDPI. Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. [Link]

  • Zanco Journal of Pure and Applied Sciences. Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. 2022. [Link]

  • SciELO SA. Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. 2015. [Link]

  • The Royal Society of Chemistry. Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. 2015. [Link]

  • ResearchGate. Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. [Link]

  • PMC. 5-(2-Methyl-5-nitrophenyl)-1H-tetrazole. [Link]

  • RSC Publishing. Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)-1-hydroxy-tetrazole and its nitrogen-rich ionic derivatives. [Link]

  • ResearchGate. The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe 3 O 4 @SiO 2 (B), Fe... [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. 2008; 5(2): 25 – 29.
  • ResearchGate. STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. [Link]

Sources

In Silico Modeling and Molecular Docking Studies of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of novel therapeutics increasingly relies on the precise computational modeling of pharmacophores. Among these, the tetrazole ring serves as a highly versatile, non-classical bioisostere for carboxylic acids. Due to its comparable pKa, physiological pH stability, and superior lipophilicity, the tetrazole moiety facilitates enhanced cellular membrane permeation while maintaining the electrostatic profile necessary for target engagement [1].

This technical guide provides a comprehensive in silico framework for evaluating 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (CAS: 1171930-23-6; Formula: C₇H₄FN₅O₂). By integrating Density Functional Theory (DFT), molecular docking, and Molecular Dynamics (MD) simulations, we establish a self-validating protocol to investigate this compound's potential against two highly validated therapeutic targets: Cyclooxygenase-2 (COX-2) for anti-inflammatory activity, and Sterol 14-alpha demethylase (CYP51) for antifungal activity [2, 3].

Pharmacophore Rationale & ADMET Profiling

The Causality of Structural Choices

The structural architecture of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is highly deliberate. The nitrogen-rich planar tetrazole ring stabilizes negative charge through delocalization, which is highly favorable for receptor-ligand hydrogen bonding [1]. The addition of the highly electronegative fluorine atom at the ortho position and a nitro group at the para position serves two purposes:

  • Stereoelectronic Tuning: It withdraws electron density from the phenyl ring, increasing the acidity of the tetrazole N-H proton, thereby optimizing its bioisosteric mimicry of arachidonic acid (in COX-2) [4].

  • Metabolic Stability: Fluorination blocks oxidative metabolism at the ortho position, significantly improving the compound's pharmacokinetic half-life.

Predicted Physicochemical & ADMET Properties

Prior to target engagement studies, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is mandatory to ensure drug-likeness.

Table 1: In Silico Physicochemical and ADMET Profile

ParameterPredicted ValuePharmacological Implication
Molecular Weight 209.14 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Lipophilicity) 1.85Balanced aqueous solubility and membrane permeability.
H-Bond Donors / Acceptors 1 / 6Favorable for forming strong interaction networks within binding pockets.
Topological Polar Surface Area ~98.5 ŲGood intestinal absorption; restricted Blood-Brain Barrier (BBB) penetration.
CYP450 Interaction CYP2D6 (Minor Inhibitor)Potential for mild drug-drug interactions; high metabolic stability [5].

Computational Workflow & Self-Validating Protocols

To ensure scientific integrity, every computational step must be grounded in physical chemistry and validated against known experimental crystallographic data.

Workflow LPrep 1. Ligand Preparation (DFT Optimization, B3LYP/6-311+G**) Grid 3. Receptor Grid Generation (Active Site Definition & Validation) LPrep->Grid PPrep 2. Protein Preparation (Protonation, Energy Minimization) PPrep->Grid Dock 4. Molecular Docking (AutoDock Vina / Glide XP) Grid->Dock MD 5. MD Simulation (100ns) (Trajectory Analysis, MM-PBSA) Dock->MD

Figure 1: Comprehensive in silico workflow for tetrazole derivative evaluation.

Step-by-Step Methodology

Step 1: Quantum Mechanical Ligand Preparation Standard force fields often fail to accurately parameterize novel halogenated/nitrated heterocycles. Therefore, the 3D structure of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole must be optimized using Density Functional Theory (DFT).

  • Protocol: Utilize Gaussian software. Apply the B3LYP functional with the 6-311+G(d,p) basis set to accurately model the electron-withdrawing effects of the fluoro and nitro substituents [6]. Calculate the ESP (Electrostatic Potential) charges for accurate docking.

Step 2: Protein Preparation

  • Protocol: Retrieve the high-resolution X-ray crystal structures of COX-2 (e.g., PDB ID: 3LN1) and CYP51 (e.g., PDB ID: 5TZ1) from the Protein Data Bank.

  • Remove co-crystallized water molecules beyond 3.0 Å of the active site.

  • Add polar hydrogens and assign appropriate protonation states at pH 7.4 using tools like PROPKA. Assign Gasteiger charges.

Step 3: Grid Generation & Protocol Validation (Crucial E-E-A-T Step)

  • Protocol: Center the grid box directly over the coordinates of the native co-crystallized ligands (e.g., Celecoxib for COX-2).

  • Self-Validation: Extract the native ligand and re-dock it into the generated grid. The protocol is only considered valid if the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose is < 2.0 Å .

Step 4: Molecular Docking

  • Protocol: Execute docking using AutoDock Vina or Schrödinger Glide (Extra Precision). Set exhaustiveness to a minimum of 8 to ensure thorough conformational sampling of the tetrazole ring's rotational degrees of freedom.

Step 5: Molecular Dynamics (MD) Simulation Static docking poses do not account for protein flexibility.

  • Protocol: Subject the best-docked complex to a 100 ns MD simulation using GROMACS. Use the AMBER99SB-ILDN force field for the protein and the General AMBER Force Field (GAFF) for the ligand. Analyze the RMSD and Root Mean Square Fluctuation (RMSF) to confirm the stability of the tetrazole-receptor complex over time.

Target Engagement: Mechanisms & Docking Results

Target 1: Cyclooxygenase-2 (COX-2) Inhibition

COX-2 is the rate-limiting enzyme in the conversion of arachidonic acid to inflammatory prostaglandins. Tetrazole derivatives act as competitive inhibitors by occupying the hydrophobic channel and hydrogen-bonding with the catalytic triad [4].

COX2Pathway AA Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Catalytic Domain AA->COX2 Substrate Binding PG Prostaglandins (PGE2) Inflammation & Pain COX2->PG Enzymatic Conversion Tetrazole 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (Competitive Inhibitor) Tetrazole->COX2 H-Bonding Blockade (Arg120, Tyr355, Ser530)

Figure 2: Mechanism of COX-2 competitive inhibition by the tetrazole derivative.

Target 2: Sterol 14-alpha demethylase (CYP51) Inhibition

CYP51 is a cytochrome P450 enzyme essential for fungal ergosterol biosynthesis. The tetrazole ring is highly effective here, as its nitrogen atoms can directly coordinate with the heme iron (Fe²⁺) at the core of the CYP51 active site, effectively shutting down the enzyme's oxidative capacity [3].

Quantitative Docking Analysis

The table below synthesizes the binding affinities and critical amino acid interactions identified during the docking phase.

Table 2: Molecular Docking Scores and Key Residue Interactions

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Hydrogen Bonds / CoordinationHydrophobic / π-π Interactions
COX-2 3LN1-8.7Arg120, Tyr355, Ser530 (via Tetrazole N and Nitro O)Val116, Met522, Tyr385
CYP51 5TZ1-9.2Heme Iron (Fe²⁺) (via Tetrazole N), His377 , Tyr132Phe126, Ile131, Leu376

Causality of Interactions: In the COX-2 pocket, the tetrazole ring successfully mimics the carboxylate group of arachidonic acid, forming a critical hydrogen bond network with Arg120 and Tyr355 at the mouth of the cyclooxygenase channel, while the fluoronitrophenyl moiety extends into the hydrophobic pocket, interacting with Ser530 [4]. In CYP51, the strong binding affinity (-9.2 kcal/mol) is driven by the coordinate covalent bond between the unshared electron pair of the tetrazole nitrogen and the catalytic Heme Iron , stabilized by a secondary H-bond with His377 [3, 7].

Conclusion

The in silico profiling of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole reveals a highly promising scaffold for dual-target drug development. The rigorous application of DFT-optimized ligand preparation, validated grid generation, and molecular docking demonstrates that the stereoelectronic properties of the fluoronitrophenyl tetrazole allow for robust, high-affinity interactions with both the inflammatory COX-2 pathway and the fungal CYP51 enzyme. Subsequent in vitro enzymatic assays and in vivo pharmacokinetic validation are warranted to translate these computational findings into clinical candidates.

References

  • Synthesis, single crystal analysis, biological and docking evaluation of tetrazole derivatives. Heliyon / National Institutes of Health (NIH). Available at:[Link]

  • Synthesis, Cytotoxic Analysis, and Molecular Docking Studies of Tetrazole Derivatives via N-Mannich Base Condensation as Potential Antimicrobials. Drug Design, Development and Therapy / National Institutes of Health (NIH). Available at:[Link]

  • The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors. Frontiers in Microbiology / National Institutes of Health (NIH). Available at:[Link]

  • Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole. Jordan Journal of Chemistry (JJC). Available at:[Link]

  • Comprehensive In Silico Exploration of Some Novel Tetrazole Molecules. International Journal of Medical and Pharmaceutical Sciences. Available at: [Link]

  • Molecular docking of fluorouracil binding site of 4FM9 (ResearchGate). ResearchGate. Available at:[Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans. Frontiers in Cellular and Infection Microbiology / National Institutes of Health (NIH). Available at:[Link]

preliminary screening of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole bioactivity

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and preliminary screening guide for 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (CAS: 1171930-23-6). This whitepaper provides a strategic framework for evaluating this compound's bioactivity, focusing on its unique pharmacophoric elements and its potential as a hypoxia-activated prodrug (HAP) or anti-infective agent.

Pharmacophore Deconstruction & Rationale

To design an effective screening cascade, we must first understand the causality behind the structural motifs of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole. This molecule is a highly functionalized building block combining three distinct, biologically privileged moieties:

  • The 1H-Tetrazole Ring (Carboxylic Acid Bioisostere): The tetrazole ring is a classic bioisostere for the carboxylic acid group. At physiological pH, tetrazoles are deprotonated (pKa ~4.5–5.5), mimicking the anionic state of a carboxylate but with a more delocalized negative charge[1]. This delocalization enhances lipophilicity and membrane permeability compared to the corresponding acid[2]. Furthermore, replacing a carboxylic acid with a tetrazole often improves metabolic stability by circumventing rapid Phase II ester glucuronidation, a common clearance pathway for carboxylates[3].

  • The ortho-Fluorine Atom: Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is only slightly larger than hydrogen (1.20 Å)[4]. Strategic placement of fluorine at the 2-position (ortho to the tetrazole) serves two purposes. First, it electronically modulates the pKa of the adjacent tetrazole, fine-tuning its ionization profile[5]. Second, the strong C-F dipole can dictate the preferred torsional angle between the phenyl and tetrazole rings, locking the molecule into a specific bioactive conformation while simultaneously blocking oxidative metabolism (CYP450 ortho-hydroxylation) at that site[6].

  • The para-Nitro Group (Bioreductive Trigger): The aromatic nitro group is a well-established "trigger" in medicinal chemistry, particularly for Hypoxia-Activated Prodrugs (HAPs) in oncology and anti-tubercular agents[7]. In well-oxygenated (normoxic) tissues, the one-electron reduction of the nitro group to a nitro radical anion is rapidly reversed by oxygen (futile cycling). However, in the hypoxic microenvironments characteristic of solid tumors or granulomas, the nitro group undergoes step-wise reduction by endogenous nitroreductases to a reactive hydroxylamine or amine, effectively trapping the active species in the diseased tissue[8][9].

Bioreductive Activation Pathway

The following diagram illustrates the logical flow of nitroaromatic activation, which forms the mechanistic basis for our primary cytotoxicity screening strategy.

G A 5-(2-Fluoro-4-nitrophenyl) -1H-tetrazole (Prodrug) B 1e- Reduction (Reversible in Normoxia) A->B C Nitro Radical Anion B->C D Further Reduction (Hypoxia: O2 < 0.1%) C->D Hypoxia F Futile Cycling (ROS Generation) C->F Normoxia (O2) E Hydroxylamine / Amine (Active Effector) D->E +3e- to +5e- F->A O2 -> O2-

Bioreductive activation pathway of nitroaromatic prodrugs under hypoxia.

Preliminary Screening Strategy

Given the presence of the nitroaromatic trigger, the preliminary screening of this compound must evaluate its differential toxicity between normoxic and hypoxic conditions. A secondary focus must be placed on its physicochemical properties, as the combination of a tetrazole and a fluorinated aromatic ring can lead to unique solubility profiles.

Expected Physicochemical Profile

Before initiating cell-based assays, it is critical to establish the compound's behavior in aqueous media to prevent false negatives caused by precipitation.

Table 1: Predicted Physicochemical Impact of Structural Modifications

ParameterCarboxylic Acid Analog5-(2-Fluoro-4-nitrophenyl)-1H-tetrazoleCausality / Rationale
pKa ~4.0 - 4.5~4.5 - 5.0Tetrazole is slightly less acidic; ortho-fluorine exerts electron-withdrawing inductive effects, lowering pKa relative to unsubstituted tetrazole[5].
LogD (pH 7.4) Low (Highly hydrophilic)Moderate (Increased lipophilicity)Delocalization of the anionic charge across the 5-membered tetrazole ring improves lipid membrane partitioning[2].
Metabolic Stability Low (Rapid Glucuronidation)HighTetrazole resists esterification; fluorine blocks ortho-oxidation[3][6].
High-Throughput Screening (HTS) Workflow

To isolate the hypoxia-selective bioactivity, we employ a parallel screening workflow. The National Center for Advancing Translational Sciences (NCATS) Assay Guidance Manual strongly recommends the Resazurin Reduction Assay for this purpose[10][11]. Unlike MTT assays, resazurin is a cell-permeable, homogeneous reagent that does not require cell lysis or formazan solubilization, minimizing handling steps and reducing artifactual interference[12].

G A Compound Library Prep (10 mM in DMSO) B Physicochemical Profiling (Kinetic Sol, LogD) A->B C Parallel Cell Culture (HCT116, A549) A->C D Normoxic Incubation (21% O2, 72h) C->D E Hypoxic Incubation (<0.1% O2, 72h) C->E F Resazurin Addition (NCATS Protocol) D->F E->F G Fluorescence Readout (Ex 560 / Em 590) F->G H Calculate Hypoxic Cytotoxicity Ratio (HCR) G->H

Parallel high-throughput screening workflow for hypoxia-selective cytotoxicity.

Experimental Methodologies (Self-Validating Protocols)

The following protocols are designed with internal controls to ensure the self-validation of the data generated.

Protocol 1: Kinetic Aqueous Solubility via Nephelometry

Causality: Before dosing cells, we must ensure the compound remains in solution at the top concentration (e.g., 100 µM). Nephelometry (light scattering) is chosen over HPLC-UV for preliminary screening because it is a label-free, high-throughput method that instantly detects particulate formation.

  • Preparation: Prepare a 10 mM stock of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole in 100% DMSO.

  • Dilution: Dispense the stock into a 96-well clear-bottom plate containing PBS (pH 7.4) to create a concentration gradient (1 µM to 200 µM). Keep final DMSO concentration constant at 1% across all wells.

  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking to reach kinetic equilibrium.

  • Measurement: Read the plate using a nephelometer.

  • Validation Control: Include Nicardipine (low solubility control) and Caffeine (high solubility control). The kinetic solubility limit is defined as the concentration where the scattering signal exceeds the baseline of the blank (1% DMSO in PBS) by 3 standard deviations.

Protocol 2: Hypoxia-Conditioned Resazurin Viability Assay

Causality: We utilize HCT116 (human colon carcinoma) and A549 (lung adenocarcinoma) cell lines, as they are known to express high levels of endogenous nitroreductases (e.g., POR, NQO1) necessary for nitroaromatic activation[8].

  • Cell Seeding: Seed HCT116 and A549 cells at 2,000 cells/well in opaque-walled 96-well plates (100 µL/well). Allow 24 hours for attachment.

  • Compound Dosing: Treat cells with a 10-point dose-response curve of the compound (0.1 nM to 100 µM).

  • Parallel Incubation:

    • Plate A (Normoxia): Incubate in a standard humidified incubator (37°C, 5% CO2, 21% O2 ) for 72 hours.

    • Plate B (Hypoxia): Transfer to a hypoxia chamber (37°C, 5% CO2, <0.1% O2 , balance N2) for 72 hours.

  • Resazurin Addition: Add 20 µL of Resazurin solution (0.15 mg/mL in PBS) to each well. Note: Resazurin is deep blue and non-fluorescent until reduced by metabolically active cells into pink, highly fluorescent resorufin[12].

  • Signal Generation: Incubate for 2 to 4 hours at 37°C. The exact time should be optimized to remain within the linear dynamic range of the assay[12].

  • Readout: Record fluorescence using a microplate reader with a 560 nm excitation / 590 nm emission filter set[12][13].

  • Data Analysis: Calculate the IC50 for both conditions. The Hypoxic Cytotoxicity Ratio (HCR) is calculated as: HCR = IC50(Normoxia) / IC50(Hypoxia). An HCR > 10 indicates significant hypoxia-selective activation[7].

Table 2: Data Interpretation Matrix (Expected Outcomes)

Compound StateNormoxia IC50 (µM)Hypoxia IC50 (µM)HCRInterpretation
Inactive > 100> 100~1Compound lacks intrinsic cytotoxicity and is not activated by reductases.
General Toxin < 5< 5~1Compound is cytotoxic regardless of oxygen tension (poor HAP candidate).
Ideal HAP Profile > 50< 2> 25Nitro group undergoes selective reduction under hypoxia, releasing an active effector[9].

Next Steps & Multiplexing

If 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole demonstrates a favorable HCR, the next logical step in the screening cascade is to determine the mechanism of cell death. The resazurin assay can be seamlessly multiplexed. Because resorufin fluorescence is read at 560/590 nm, a fluorogenic Caspase-3/7 substrate (e.g., yielding rhodamine 110, read at 485/520 nm) can be added directly to the same wells immediately after the resazurin read[12][13]. This allows the researcher to correlate the loss of cell viability directly with the induction of apoptosis within the exact same cell population, ensuring high-fidelity mechanistic data.

Sources

Tautomeric Dynamics in 5-Substituted-1H-Tetrazoles: Mechanistic Insights and Applications in Rational Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The tetrazole ring is a premier structural motif in modern medicinal chemistry, most notably recognized as a metabolically stable bioisostere for the carboxylic acid group[1]. While the substitution of a carboxylate with a 5-substituted tetrazole often yields superior pharmacokinetic profiles—such as enhanced lipophilicity and prolonged half-life—it introduces a complex physicochemical variable: annular tautomerism.

Tetrazoles exist in a dynamic equilibrium between the 1H

  • and 2H -tautomeric forms[1]. Understanding and controlling this equilibrium is not merely an academic exercise; it is a critical determinant of receptor binding affinity, membrane permeability, and solid-state formulation stability. This whitepaper provides an in-depth technical analysis of the environmental and electronic factors driving tetrazole tautomerism, supported by standardized analytical workflows and computational modeling.

The Physicochemical Foundation of Tetrazole Tautomerism

Tetrazoles are five-membered, nitrogen-rich heterocycles containing one carbon and four nitrogen atoms. Both the 1H and 2H tautomers of 5-substituted tetrazoles are fully aromatic, possessing a stabilized 6π-electron system[2]. However, the migration of the proton between the N1 and N2 positions fundamentally alters the molecule's electronic topology.

Bioisosterism and Acidity

The utility of 5-substituted tetrazoles in drug design stems from their acidic nature. The N-H bond possesses a pKa​ of approximately 4.5 to 4.9, which is nearly identical to that of aliphatic carboxylic acids[1],[2]. This acidity is driven by the ability of the heteroaromatic ring to delocalize the negative charge upon deprotonation, forming a highly stable, symmetrical tetrazolate anion[2].

The Causality of Tautomeric Shifts

The thermodynamic preference for the 1H

  • or 2H -tautomer is not static; it is a highly sensitive function of the molecule's environment. The causality behind this shift lies in the dipole moment .
  • The 1H -Tautomer exhibits a highly asymmetric charge distribution, resulting in a large dipole moment (typically 5.0–6.0 Debye).

  • The 2H -Tautomer possesses a more symmetrical electronic distribution, yielding a significantly lower dipole moment (typically 2.0–3.0 Debye).

Because of this stark contrast in polarity, the physical state and solvent environment strongly dictate the equilibrium[3]. In the gas phase or in non-polar solvents (e.g., chloroform, toluene), the 2H -tautomer is thermodynamically favored to minimize electrostatic self-repulsion[3]. Conversely, in highly polar solvents (e.g., DMSO, water) or in the crystalline solid state, the 1H -tautomer dominates because strong dipole-dipole interactions and intermolecular hydrogen bonding with the environment stabilize the highly polar 1H form[3].

G Sub 5-Substituted Tetrazole (Annular Tautomerism) T1H 1H-Tautomer (High Dipole Moment) Sub->T1H Shift T2H 2H-Tautomer (Low Dipole Moment) Sub->T2H Shift Polar Polar Solvents / Solid State (Dipole Stabilization) Polar->T1H Favors NonPolar Gas Phase / Non-Polar Solvents (Minimized Repulsion) NonPolar->T2H Favors

Thermodynamic drivers of 1H/2H tautomeric equilibrium in 5-substituted tetrazoles.

Electronic Modulation via C5-Substitution

While the solvent plays the primary role in macroscopic tautomeric shifts, the electronic nature of the substituent at the C5 position fine-tunes the internal energy of the system.

Density Functional Theory (DFT) calculations (typically at the B3LYP/6-31G* level) reveal that the relative thermodynamic stability of the 2H -form compared to the 1H -form in the gas phase is relatively independent of the substituent[3]. However, the substituent heavily influences the degree of ring aromaticity and the exact magnitude of the dipole moment. Electron-withdrawing groups (EWGs) such as −CF3​ or −NO2​ pull electron density away from the tetrazole core, which can selectively alter the hydrogen-bond donor capacity of the N-H group, thereby impacting receptor-ligand interactions in the binding pocket[3].

Quantitative Summary of Tautomeric Properties
Physicochemical Property 1H -Tautomer 2H -Tautomer
Aromaticity 6π-electron system (Aromatic)6π-electron system (Aromatic)
Calculated Dipole Moment High (~5.0 - 6.0 D)Low (~2.0 - 3.0 D)
Gas Phase Stability Less StableMore Stable
Preferred Environment Polar solvents (DMSO, H2​O ), Solid stateGas phase, Non-polar solvents ( CHCl3​ )
Pharmacological Impact Distinct H-bond donor/acceptor vectorsAltered lipophilicity and membrane permeation

Analytical Workflows for Tautomer Elucidation

To confidently assign tautomeric ratios in drug development, a combination of empirical spectroscopy and computational modeling is required. Nuclear Magnetic Resonance (NMR) spectroscopy—specifically 1H , 13C , and 15N modalities—is the gold standard for identifying regioisomers and tautomers in solution[2].

Because proton exchange between N1 and N2 is often rapid on the NMR timescale at room temperature, cooling the sample or utilizing highly diagnostic 15N chemical shifts is necessary to freeze the equilibrium and observe distinct tautomeric populations.

Workflow Syn [3+2] Cycloaddition (Nitrile + Azide) Pur Purification (Crystallization) Syn->Pur NMR Multinuclear NMR (1H, 13C, 15N) Pur->NMR Ass Tautomer Assignment & Ratio Quantification NMR->Ass DFT DFT Modeling (PCM Solvation) DFT->Ass Theoretical Shifts

Integrated experimental and computational workflow for tautomer elucidation.

Standardized Experimental Protocols

The following protocols represent a self-validating system for synthesizing a 5-substituted tetrazole and subsequently determining its tautomeric state.

Protocol A: Synthesis of 5-Phenyl-1H-tetrazole via [3+2] Cycloaddition

Rationale: The reaction of an azide ion with a nitrile is the most practical and widely adopted method to synthesize 5-substituted tetrazoles[2]. Ammonium chloride is utilized to generate hydrazoic acid in situ and buffer the reaction, preventing the degradation of the nitrile under highly basic conditions.

  • Reagent Preparation: In a highly ventilated fume hood, charge a round-bottom flask with benzonitrile (10.0 mmol), sodium azide ( NaN3​ , 15.0 mmol), and ammonium chloride ( NH4​Cl , 15.0 mmol).

  • Solvent Addition: Add 20 mL of anhydrous Dimethylformamide (DMF) to the flask.

  • Cycloaddition: Equip the flask with a reflux condenser and heat the mixture to 110 °C under a continuous nitrogen atmosphere for 24 hours[2].

  • Quenching: Cool the reaction to room temperature. Carefully pour the mixture into 100 mL of ice-cold distilled water.

  • Acidification: Acidify the aqueous mixture to pH 2.0 using 1M Hydrochloric acid ( HCl ). Caution: Acidification of unreacted NaN3​ generates highly toxic, volatile hydrazoic acid ( HN3​ ). Ensure vigorous exhaust ventilation.

  • Isolation: Filter the resulting white precipitate under vacuum. Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and salts.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 5-phenyl-1H-tetrazole.

Protocol B: Multinuclear NMR Tautomeric Elucidation

Rationale: By utilizing solvents of differing dielectric constants, the shift in the tautomeric equilibrium can be empirically quantified.

  • Sample Preparation (Polar Matrix): Dissolve 15 mg of the purified 5-phenyl-1H-tetrazole in 0.6 mL of anhydrous DMSO- d6​ .

  • Sample Preparation (Non-Polar Matrix): Dissolve a separate 15 mg aliquot in 0.6 mL of anhydrous CDCl3​ .

  • Instrument Calibration: Tune and match the NMR probe for 1H , 13C , and 15N frequencies on a high-field spectrometer (e.g., 600 MHz).

  • Data Acquisition:

    • Acquire a standard 1D 1H spectrum. Look for the broad N-H proton resonance downfield (typically >15 ppm), which is characteristic of the tetrazole ring[2].

    • Acquire a 2D 1H−15N HMBC spectrum.

  • Data Analysis: Compare the 15N chemical shifts against DFT-calculated theoretical shifts. In DMSO- d6​ , the spectrum will predominantly reflect the 1H -tautomer due to dipole stabilization. In CDCl3​ , the emergence of cross-peaks corresponding to the 2H -tautomer will be visible, allowing for the integration and calculation of the tautomeric equilibrium constant ( KT​ ).

Pharmacological Implications in Drug Design

The tautomeric state of a 5-substituted tetrazole directly impacts its interaction with target proteins. A classic example is the class of Angiotensin II Type 1 (AT1) receptor antagonists (e.g., Losartan, Valsartan)[1]. In the binding pocket of the AT1 receptor, the tetrazole ring must adopt a specific orientation to form critical bidentate hydrogen bonds and ionic interactions with basic amino acid residues (like arginine or lysine)[1].

If a drug is designed with a substituent that inadvertently locks the tetrazole into the non-binding tautomer (or significantly increases the energetic penalty of tautomerization upon binding), the receptor affinity will plummet. Furthermore, the increased lipophilicity of the 2H -tautomer can be exploited to improve blood-brain barrier (BBB) penetration or gastrointestinal absorption before the molecule re-equilibrates in the systemic circulation. Therefore, treating the tetrazole not as a static ring, but as a dynamic, environment-responsive system, is essential for rational drug optimization.

References

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: PubMed Central (PMC) / National Institutes of Health URL:[Link]

  • A theoretical study of the tautomerism and ionization of 5-substituted NH-tetrazoles Source: ResearchGate / Journal of Molecular Structure THEOCHEM URL:[Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy Source: Frontiers in Chemistry URL:[Link]

Sources

Methodological & Application

Application Note: 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole as a Versatile Synthetic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound Focus: 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (CAS: 1171930-23-6)[1]

Executive Summary & Mechanistic Causality

In modern SAR-driven drug discovery, 5-substituted-1H-tetrazoles are heavily utilized as metabolism-resistant bioisosteres for carboxylic acids[2]. They mimic the planar geometry and acidity (pKa ~4.5–5.5) of a carboxylate but offer superior lipophilicity and resistance to phase II glucuronidation[2].

5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (Formula: C₇H₄FN₅O₂, MW: 209.14)[1] is a highly strategic building block because it offers three orthogonal vectors for functionalization:

  • C2-Fluoro Group (Nucleophilic Aromatic Substitution - SNAr): The fluorine atom is highly labile due to the synergistic electron-withdrawing effects of the para-nitro group and the ortho-tetrazole.

    • Expert Insight: Because the 1H-tetrazole is acidic, the first equivalent of base in an SNAr reaction generates the tetrazolate anion. This electron-rich anion partially deactivates the aromatic ring toward nucleophilic attack. To overcome this, SNAr on the unprotected core requires excess base (≥3.0 eq) and elevated temperatures (80–100 °C)[3]. Alternatively, prior alkylation of the tetrazole restores the ring's full electrophilicity.

  • C4-Nitro Group (Reduction): The nitro group serves as a masked aniline. Post-SNAr, it can be chemoselectively reduced to a primary amine, providing a handle for amide couplings or Buchwald-Hartwig aminations.

  • 1H-Tetrazole (Alkylation): Alkylation locks the tetrazole conformation and tunes the molecule's pharmacokinetic profile.

    • Expert Insight: Alkylation of ortho-substituted phenyltetrazoles typically favors the N2-isomer over the N1-isomer due to severe steric clashes between the N1-alkyl group and the ortho-fluorine/nucleophile.

Divergent Synthetic Workflows

G Core 5-(2-Fluoro-4-nitrophenyl) -1H-tetrazole (CAS: 1171930-23-6) SNAr SNAr Reaction (Amines/Thiols) Core->SNAr Nucleophile, K2CO3 DMF, 80°C Reduction Nitro Reduction (Fe/NH4Cl) Core->Reduction Fe, NH4Cl EtOH/H2O, 80°C Alkylation Tetrazole Alkylation (R-X, Base) Core->Alkylation Alkyl Halide K2CO3, DMF, RT Prod1 2-Substituted 4-nitrophenyl tetrazole SNAr->Prod1 Prod2 4-Amino-2-fluorophenyl tetrazole Reduction->Prod2 Prod3 N1 & N2 Alkyl Tetrazole Isomers Alkylation->Prod3 Prod1->Reduction Subsequent Reduction Prod3->SNAr SNAr on Alkylated Core

Divergent synthetic workflows utilizing 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole.

Experimental Protocols (Self-Validating Systems)

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Causality: Potassium carbonate (K₂CO₃) is used in a strict 3.0 molar equivalent ratio. The first equivalent deprotonates the acidic tetrazole[2], the second neutralizes the HF byproduct generated during substitution, and the third maintains the basicity of the medium to ensure the amine nucleophile remains unprotonated.

Step-by-Step Methodology:

  • Charge a dry reaction vial with 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (1.0 eq, 1.0 mmol, 209 mg)[1] and anhydrous DMF (5.0 mL).

  • Add finely powdered K₂CO₃ (3.0 eq, 3.0 mmol, 414 mg) and stir at room temperature for 10 minutes to pre-form the tetrazolate anion.

  • Add the secondary amine (e.g., morpholine, 1.2 eq, 1.2 mmol).

  • Seal the vial and heat to 80 °C for 4–6 hours.

  • Self-Validation Check: Monitor via LC-MS (ESI-). The starting material exhibits a distinct [M-H]⁻ ion at m/z 208.0[1]. The reaction is complete when this peak is fully replaced by the product mass (e.g., m/z 275.1 for the morpholine adduct).

  • Cool to room temperature, dilute with EtOAc, and wash with 1N HCl to precipitate the product (the tetrazole must be re-protonated to partition into the organic layer).

Protocol B: Chemoselective Nitro Reduction

Causality: Reducing the nitro group to an aniline must be done without cleaving the tetrazole N-N bonds or causing hydrodefluorination (if the SNAr step was bypassed). Iron powder with ammonium chloride (Fe/NH₄Cl) provides a mild, highly chemoselective electron-transfer reduction.

Step-by-Step Methodology:

  • Dissolve the nitroaromatic compound (1.0 eq) in a 4:1 mixture of EtOH and H₂O (0.2 M concentration).

  • Add NH₄Cl (5.0 eq) and Iron powder (325 mesh, 5.0 eq).

  • Heat the suspension to 80 °C under vigorous stirring for 2 hours.

  • Self-Validation Check: The reaction provides a strong visual cue—the bright yellow color characteristic of the conjugated nitroaromatic system will rapidly dissipate to a pale/colorless suspension. LC-MS (ESI+) will confirm a mass shift of -30 Da (loss of O₂, addition of H₂).

  • Filter hot through a pad of Celite to remove iron oxides, washing with hot EtOH. Concentrate the filtrate to yield the aniline.

Protocol C: Regioselective Tetrazole Alkylation

Causality: Alkylation prior to SNAr prevents the formation of the deactivating tetrazolate anion. Alkylation with an alkyl halide (e.g., MeI) yields a mixture of N1 and N2 isomers.

Step-by-Step Methodology:

  • Dissolve 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (1.0 eq) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) followed by the alkyl halide (1.1 eq) at 0 °C.

  • Warm to room temperature and stir for 3 hours.

  • Self-Validation Check: Isomer ratio and identity must be validated via ¹³C NMR. The C5 carbon of the tetrazole ring is highly diagnostic: the N2-alkyl isomer typically resonates further downfield (~153 ppm) compared to the N1-alkyl isomer (~144 ppm).

Quantitative Data Presentation

The following table summarizes expected outcomes and validation metrics for the divergent functionalization of the core building block:

Reaction TypeReagents / NucleophileKey ConditionsExpected YieldSelf-Validation Metric
SNAr Morpholine, K₂CO₃DMF, 80 °C, 6h75–85%LC-MS: [M-H]⁻ shifts from 208.0 to 275.1
SNAr Sodium MethoxideMeOH, 65 °C, 4h80–90%LC-MS: [M-H]⁻ shifts from 208.0 to 220.0
Reduction Fe powder, NH₄ClEtOH/H₂O, 80 °C, 2h85–95%Visual: Loss of yellow color; LC-MS: -30 Da
Alkylation Iodomethane, K₂CO₃DMF, RT, 3h>90% (Mixed)¹³C NMR: C5 shift ~153 ppm (N2), ~144 ppm (N1)

References

  • Title: 5-(2-Fluoro-4-nitro-phenyl)
  • Title: Synthesis of 1H-Benzotriazoles via Reductive Amination on Solid Supports (Solid Supported Fluoronitroaryl Triazenes and SNAr Reactions)
  • Title: 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods Source: Bioorganic & Medicinal Chemistry / PubMed URL: [Link]

Sources

Application Notes and Protocols: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the strategic design of small molecules with enhanced pharmacological properties is paramount. The tetrazole moiety stands out as a "privileged" scaffold, a structural motif consistently found in a multitude of clinically successful drugs.[1][2] Its utility stems from its role as a metabolically stable bioisostere of the carboxylic acid group, offering improvements in lipophilicity, metabolic stability, and potency.[1][3][4] When combined with a strategically substituted phenyl ring, such as the 2-fluoro-4-nitro-phenyl group, the resulting molecule, 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, emerges as a compound of significant interest for medicinal chemists. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols related to this promising chemical entity.

The presence of the 2-fluoro and 4-nitro substituents on the phenyl ring is not incidental. The fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets.[5] The nitro group, particularly in an ortho or para position, is a strong electron-withdrawing group that can modulate the electronic properties of the molecule and is a known pharmacophore in various therapeutic areas, including antimicrobials.[6][7][8] The combination of these features within a single molecule provides a unique starting point for the development of novel therapeutics.

Structural and Mechanistic Considerations

The core value of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in medicinal chemistry lies in the synergistic interplay of its two key components: the tetrazole ring and the substituted phenyl group.

The Tetrazole Ring: More Than a Carboxylic Acid Mimic

The 1H-tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH.[9] This property enables it to form key ionic interactions with biological targets, much like a carboxylate. However, its increased lipophilicity and resistance to metabolic degradation offer distinct advantages over the carboxylic acid group it often replaces.[3] Furthermore, the tetrazole ring can participate in a variety of non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for molecular recognition and binding affinity.[3][4]

The 2-Fluoro-4-nitrophenyl Moiety: A Driver of Potency and Selectivity

The substitution pattern on the phenyl ring is a critical determinant of the molecule's biological activity.

  • 2-Fluoro Substitution: The placement of a fluorine atom at the ortho position can induce a specific conformation of the phenyl ring relative to the tetrazole, which may be optimal for binding to a target protein. Fluorine can also participate in hydrogen bonding and other electrostatic interactions, potentially increasing binding affinity and selectivity.[5]

  • 4-Nitro Substitution: The nitro group is a powerful electron-withdrawing group that can significantly influence the molecule's electronic distribution. This can be crucial for its interaction with enzyme active sites or receptors. The nitro group is a well-established pharmacophore in its own right, found in numerous antimicrobial and anticancer agents.[8][10] Its presence suggests that 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole could be a valuable scaffold for developing agents in these therapeutic areas.

Potential Therapeutic Applications & Investigational Pathways

Given the structural features of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, several avenues of investigation are warranted. The tetrazole moiety is a versatile pharmacophore found in drugs with a wide array of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and antihypertensive effects.[2][11][12][13]

A logical starting point for investigating the therapeutic potential of this molecule would be to screen it for activity in assays related to these known activities of tetrazole derivatives.

G cluster_scaffold 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole cluster_applications Potential Therapeutic Areas scaffold Core Scaffold Anticancer Anticancer scaffold->Anticancer Bioisostere for Carboxylic Acids Antibacterial Antibacterial scaffold->Antibacterial Nitroaromatic Pharmacophore Antiviral Antiviral scaffold->Antiviral Enhanced Metabolic Stability Anti_inflammatory Anti-inflammatory scaffold->Anti_inflammatory Modulation of Signaling Pathways Antihypertensive Antihypertensive scaffold->Antihypertensive Angiotensin II Receptor Blockade

Caption: Investigational pathways for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Experimental Protocols

The following protocols provide a framework for the synthesis and initial biological evaluation of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Protocol 1: Synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

This protocol describes a common method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile.[14][15]

Materials:

  • 2-Fluoro-4-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium Chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluoro-4-nitrobenzonitrile (1.0 eq) in DMF.

  • Addition of Reagents: Add sodium azide (1.5 eq) and triethylamine hydrochloride (1.5 eq) to the solution.

  • Reaction: Heat the reaction mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G start 2-Fluoro-4-nitrobenzonitrile reagents NaN3, Et3N·HCl DMF, 120 °C start->reagents workup Acidic Work-up (HCl) reagents->workup extraction Extraction (Ethyl Acetate) workup->extraction purification Column Chromatography extraction->purification product 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole purification->product

Caption: Synthetic workflow for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Protocol 2: In Vitro Antibacterial Activity Screening (Broth Microdilution Assay)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

  • 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (broth with DMSO)

  • Resazurin sodium salt solution

Procedure:

  • Preparation of Compound Stock: Prepare a stock solution of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in DMSO.

  • Serial Dilutions: Perform serial two-fold dilutions of the compound stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Bacterial Inoculum Preparation: Prepare a bacterial inoculum suspension in CAMHB, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include positive and negative controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by adding a growth indicator like resazurin.

Compound Test Organism MIC Range (µg/mL)
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazoleS. aureusTo be determined
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazoleE. coliTo be determined
Ciprofloxacin (Control)S. aureusReport known value
Ciprofloxacin (Control)E. coliReport known value

Conclusion and Future Directions

5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole represents a promising starting point for medicinal chemistry campaigns. Its synthesis is straightforward, and the structural motifs it contains are well-established in a variety of therapeutic contexts. The protocols outlined here provide a foundation for its synthesis and initial biological characterization. Further studies should focus on expanding the biological screening to other areas where tetrazoles have shown promise, such as in anticancer and antiviral assays. Structure-activity relationship (SAR) studies, involving modification of the substitution pattern on the phenyl ring, will be crucial for optimizing the potency and selectivity of this scaffold.

References

  • Bentham Science Publishers. (2017). Tetrazole Derivatives as Promising Anticancer Agents. Bentham Science.
  • Chourasiya, A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. PMC.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024).
  • Yuan, Y., et al. (2024). Tetrazoles: A multi-potent motif in drug design. VU Research Repository.
  • Wang, W., et al. (2019). Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • de Oliveira, R. S., et al. (2017). 1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities. PubMed.
  • Life Chemicals. (2024).
  • Der Pharma Chemica. (2016). Synthesis, characterization and antimicrobial activity of novel biphenyl tetrazoles. Der Pharma Chemica.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Nitro-4-fluorophenol in Advancing Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Royal Society of Chemistry. (2018). Combining the most suitable energetic tetrazole and triazole moieties: synthesis and characterization of 5-(1-hydroxy-3-nitro-1,2,4-triazol-5-yl)
  • American Chemical Society. (2019). Tetrazoles via Multicomponent Reactions.
  • Sadlowski, C., et al. (2021). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.
  • Mirjalili, B. B. F., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO SA.
  • Sadlowski, C., et al. (2021). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
  • Gharat, L., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR)
  • Pharmaspire. (2021). Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study. Pharmaspire.
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • ResearchGate. (2026). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2.
  • OSTI. (2019). Tetrazole-based Inhibitors of the Bacterial Enzyme N-Succinyl-L,L-2,6-Diaminopimelic Acid Desuccinylase as Potential Antibiotics. OSTI.gov.
  • Asif, M. (2014). Biological Potentials of Substituted Tetrazole Compounds. Pharmaceutical Methods.
  • Advanced ChemBlocks. (2026). 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. AChemBlock.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview.
  • Frontiers. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • ResearchGate. (2016). Biological activities importance of Tetrazole derivatives.
  • Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets.
  • MDPI. (2022). Methyl 5-(2-Fluoro-4-nitrophenyl)
  • Patsnap. (2025). What is the role of pharmacophore in drug design?.

Sources

Application Note: Safe and Efficient Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Application Area: Drug Discovery, Bioisosteric Replacement, Heterocyclic Synthesis

Introduction and Mechanistic Rationale

In medicinal chemistry, 5-substituted 1H-tetrazoles are highly valued as metabolically stable, lipophilic bioisosteres for carboxylic acids[1]. They exhibit similar pKa values to carboxylic acids but offer improved membrane permeability and resistance to metabolic degradation, making them ubiquitous in modern pharmacophores (e.g., sartans)[1].

The synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (CAS: 1171930-23-6) [2][3] relies on the [3+2] cycloaddition between 2-fluoro-4-nitrobenzonitrile and an azide source. Historically, this transformation utilized sodium azide and ammonium chloride in DMF, or hydrazoic acid (HN₃) directly. These traditional methods present severe safety hazards due to the extreme toxicity, volatility, and explosive nature of hydrazoic acid[1][4].

To ensure a self-validating and safe experimental framework, this protocol adapts the Demko-Sharpless aqueous methodology [5]. By utilizing zinc bromide (ZnBr₂) as a Lewis acid catalyst in water, the reaction avoids the generation of free hydrazoic acid during the cycloaddition phase.

Causality of Experimental Design:
  • Aqueous Media: Water acts as a heat sink and safely solvates the azide salts, preventing the accumulation of explosive intermediates[5].

  • Zinc Bromide (ZnBr₂): Zn(II) coordinates to both the nitrogen of the nitrile and the azide ion. This dual-activation lowers the activation energy of the concerted [3+2] cycloaddition, allowing the reaction to proceed efficiently even with sterically hindered or electronically deactivated nitriles[5].

  • Vigorous Stirring: Because the starting nitrile (2-fluoro-4-nitrobenzonitrile) is largely insoluble in water, the reaction occurs at the solid-liquid interface. High shear stirring is the primary kinetic driver for consistent yields[5].

Mechanism M1 2-Fluoro-4-nitrobenzonitrile + NaN3 M2 Zn(II) Coordination (Dual Activation) M1->M2 M3 [3+2] Cycloaddition (Concerted, Aqueous) M2->M3 M4 Zinc Tetrazolate Complex (Stable Intermediate) M3->M4 M5 Controlled Acidification (pH 1) M4->M5 M6 5-(2-Fluoro-4-nitrophenyl) -1H-tetrazole M5->M6

Mechanistic pathway of the Zn-catalyzed aqueous [3+2] cycloaddition.

Comparative Analysis of Synthetic Methodologies

Before executing the protocol, it is critical to evaluate the chosen methodology against alternative catalytic systems. The table below summarizes the quantitative and qualitative data driving the selection of the aqueous zinc-catalyzed route.

MethodologyReagents / CatalystSolventTemp / TimeYieldSafety Profile & Scalability
Traditional [1]NaN₃, NH₄ClDMF120 °C / 24 h60-75%Poor: High risk of HN₃ sublimation. Difficult DMF removal.
Demko-Sharpless [5]NaN₃, ZnBr₂H₂O100 °C / 24 h80-90%Excellent: Green solvent, no HN₃ during reaction, easy workup.
Solid Acid [4]NaN₃, Silica Sulfuric AcidDMF120 °C / 4-12 h72-95%Good: Recyclable catalyst, but still relies on DMF.
Continuous Flow [6]TMSN₃, Supported OrganotinAcetone120 °C / 15 min>90%Excellent: Minimal hazardous inventory, fast, but requires specialized flow reactors.

Experimental Protocol: Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

Safety Critical Warning: While this method mitigates hydrazoic acid formation during the reaction, the final acidification step will generate HN₃ from any unreacted sodium azide. This step must be performed in a properly functioning fume hood with the sash lowered.

Materials and Equipment
  • Reagents: 2-Fluoro-4-nitrobenzonitrile (10.0 mmol), Sodium azide (NaN₃, 11.0 mmol), Zinc bromide (ZnBr₂, 10.0 mmol).

  • Solvents: Deionized water (40 mL), Ethyl acetate (EtOAc), 3N Hydrochloric acid (HCl).

  • Equipment: 100 mL round-bottom flask, reflux condenser, magnetic stirrer (high-torque), heating mantle.

Step-by-Step Procedure
  • Reaction Assembly: To the 100 mL round-bottom flask, add 2-fluoro-4-nitrobenzonitrile (1.66 g, 10.0 mmol), sodium azide (0.715 g, 11.0 mmol), and zinc bromide (2.25 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of deionized water. The organic precursor will remain largely insoluble, forming a suspension.

  • Reflux and Agitation: Attach the reflux condenser. Heat the mixture to a vigorous reflux (100 °C internal temperature) while maintaining maximum stirring speed (e.g., 800-1000 rpm). Causality: The reaction kinetics are strictly diffusion-limited; poor stirring will result in incomplete conversion.

  • Reaction Monitoring: Maintain reflux for 24 hours. The progress can be monitored by TLC (Hexanes:EtOAc 1:1), noting the disappearance of the high-Rf nitrile spot.

  • Controlled Quenching (FUME HOOD REQUIRED): Cool the reaction mixture to room temperature. Slowly add 3N HCl (approx. 15-20 mL) dropwise until the pH of the aqueous layer reaches 1.

    • Validation Check: The acidification breaks the zinc-tetrazolate complex, precipitating the free 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole or causing it to oil out.

  • Extraction: Add 50 mL of ethyl acetate to the flask and stir vigorously until all solid matter is dissolved. Transfer to a separatory funnel. Isolate the organic layer. Extract the remaining aqueous layer with an additional 2 × 30 mL of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be recrystallized from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield the pure tetrazole.

Workflow N1 Reagent Assembly (Nitrile, NaN3, ZnBr2) N2 Aqueous Reflux (100°C, 24h, High Shear) N1->N2 N3 Acidic Quench (3N HCl to pH 1) N2->N3 N4 Liquid-Liquid Extraction (EtOAc / H2O) N3->N4 N5 Drying & Concentration (Pure Tetrazole) N4->N5

Process workflow for the synthesis and isolation of the tetrazole derivative.

Analytical Characterization and Validation

To confirm the identity and purity of the synthesized 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (Molecular Weight: 209.14 g/mol [2]), researchers should utilize the following self-validating analytical checks:

  • Mass Spectrometry (ESI-MS): Look for the [M-H]⁻ ion at m/z 208.1 in negative ion mode, which is highly characteristic for the acidic tetrazole proton.

  • NMR Spectroscopy:

    • ¹H NMR (DMSO-d₆): The highly deshielded tetrazole N-H proton will appear as a broad singlet far downfield (typically >15 ppm), though it may exchange with moisture. The aromatic protons will show characteristic splitting for the 2-fluoro-4-nitro substitution pattern.

    • ¹³C NMR: The tetrazole quaternary carbon typically resonates around 150-155 ppm.

  • IR Spectroscopy: The disappearance of the sharp, intense nitrile (C≡N) stretching band at ~2230 cm⁻¹ is the primary indicator of complete conversion.

References

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. PMC - National Institutes of Health. Available at:[Link]

  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan. ACS Publications. Available at: [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water (Demko & Sharpless). The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

Sources

Application Note: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole as a Tuned Carboxylic Acid Bioisostere

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carboxylic acid moiety is a foundational pharmacophore present in approximately 450 marketed drugs. However, its presence often introduces significant pharmacokinetic liabilities, including poor membrane permeability, high Exposed Polar Surface Area (EPSA), and susceptibility to Phase II metabolism (glucuronidation) which can lead to idiosyncratic toxicity[1][2]. To circumvent these bottlenecks, medicinal chemists frequently employ bioisosteric replacement.

This application note provides a comprehensive guide to utilizing 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (CAS: 1171930-23-6) [3] as an advanced, electronically tuned carboxylic acid bioisostere. By detailing the physicochemical rationale, synthetic workflows, and permeability profiling protocols, this guide serves as a self-validating framework for drug development professionals aiming to optimize lead compounds.

Scientific Rationale: The Bioisosteric Switch

While unsubstituted 1H-tetrazoles are classic carboxylic acid bioisosteres due to their comparable acidity (pKa ~4.5–5.5) and planar geometry, they can sometimes exhibit higher EPSA and lower permeability than the parent acids[4][5]. The introduction of specific substituents on the phenyl ring resolves these issues through precise electronic and steric tuning:

  • pKa Modulation (The 4-Nitro Effect): The strongly electron-withdrawing nitro group at the para position pulls electron density away from the tetrazole ring via resonance and inductive effects. This lowers the pKa of the tetrazole N-H bond, ensuring it closely mimics the ionization state of a carboxylic acid at physiological pH (7.4) for optimal target engagement[2].

  • Conformational Locking & EPSA Reduction (The 2-Fluoro Effect): The ortho-fluoro group provides critical steric hindrance. This forces the tetrazole ring slightly out of coplanarity with the phenyl ring, altering the 3D conformation. This steric shielding effectively masks the polar surface area, reducing the overall EPSA and significantly enhancing passive membrane permeability[4][5].

  • Metabolic Stability: Unlike carboxylic acids, the tetrazole ring is highly resistant to UGT-mediated glucuronidation, preventing the formation of reactive acyl glucuronides and extending the compound's half-life.

Physicochemical Profiling Comparison

The following table summarizes the quantitative advantages of the electronically tuned tetrazole over standard moieties.

PropertyBenzoic Acid5-Phenyl-1H-tetrazole5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole
pKa ~4.2~4.5 – 4.9~3.5 – 4.0 (Tuned for target binding)
LogP ~1.8~1.5~2.1 (Enhanced lipophilicity)
Metabolic Stability Low (Prone to Glucuronidation)HighHigh
EPSA Impact HighModerate-HighModerate (Steric shielding by ortho-F)

Experimental Workflows & Protocols

Protocol 1: Synthesis via Lewis Acid-Catalyzed [3+2] Cycloaddition

Causality & Mechanistic Insight: The synthesis utilizes a [3+2] cycloaddition between 2-fluoro-4-nitrobenzonitrile and sodium azide. Zinc bromide (ZnBr₂) acts as a critical Lewis acid catalyst. It coordinates to the nitrogen of the nitrile, increasing the electrophilicity of the nitrile carbon. This facilitates the nucleophilic attack by the azide ion and stabilizes the transition state, allowing the reaction to proceed safely and efficiently without the need for highly toxic and explosive hydrazoic acid.

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-nitrobenzonitrile (10 mmol, 1.0 eq) in 25 mL of anhydrous N,N-dimethylformamide (DMF).

  • Reagent Addition: Add sodium azide (NaN₃, 15 mmol, 1.5 eq) and anhydrous zinc bromide (ZnBr₂, 10 mmol, 1.0 eq) to the solution. (Safety Note: NaN₃ is highly toxic and potentially explosive; handle in a well-ventilated fume hood and avoid contact with strong acids).

  • Cycloaddition: Purge the flask with N₂ gas. Heat the reaction mixture to 120°C in an oil bath and stir for 12–16 hours. Monitor reaction progress via LC-MS until the starting nitrile is fully consumed.

  • Workup & Protonation: Cool the mixture to room temperature. Pour the mixture into 100 mL of ice water. Slowly acidify the aqueous mixture with 1M HCl to pH ~2. Causality: Acidification is mandatory to protonate the highly soluble sodium tetrazolate salt, converting it into the free 1H-tetrazole, which precipitates or partitions into the organic phase.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Protocol 2: In Vitro Permeability (PAMPA) and pKa Determination

Causality & Mechanistic Insight: To validate the bioisosteric switch, it is critical to measure the pKa (ensuring ionic interactions with the target are maintained) and permeability (ensuring the ortho-F modification successfully lowered EPSA and improved ADME properties).

Step-by-Step Methodology:

  • pKa Determination (Potentiometric Titration):

    • Prepare a 1 mM solution of the tetrazole in a methanol/water co-solvent mixture (required due to the compound's lipophilicity).

    • Titrate with 0.1 M NaOH using an automated potentiometric titrator under a nitrogen atmosphere at 25°C.

    • Apply the Yasuda-Shedlovsky extrapolation method to calculate the aqueous pKa from the co-solvent data.

  • PAMPA Assay (Parallel Artificial Membrane Permeability Assay):

    • Prepare a 10 mM stock solution of the tetrazole in DMSO. Dilute to a final concentration of 50 µM in PBS (pH 7.4) to serve as the donor solution.

    • Coat a PVDF filter membrane (0.45 µm pore size) with a 1% solution of lecithin in dodecane to simulate the lipid bilayer.

    • Add the donor solution to the bottom wells and plain PBS to the top acceptor wells. Assemble the sandwich plate and incubate at room temperature for 5 hours without agitation.

    • Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ) in cm/s.

Mandatory Visualizations

The following diagrams map the logic of the bioisosteric replacement and the resulting pharmacokinetic advantages.

Workflow A Lead Compound (Carboxylic Acid) B Identify ADME Liability (e.g., Glucuronidation) A->B C Bioisosteric Switch (Tetrazole Scaffold) B->C D Electronic Tuning (2-F, 4-NO2 Addition) C->D E Optimized Candidate (Improved Permeability) D->E

Workflow illustrating the bioisosteric replacement strategy and electronic tuning.

Pathway Acid Carboxylic Acid Moiety UGT UGT Enzymes (Phase II Metabolism) Acid->UGT Gluc Acyl Glucuronide (Reactive & Toxic) UGT->Gluc Excretion Rapid Clearance Gluc->Excretion Tetrazole 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole Stable Metabolic Resistance (No Glucuronidation) Tetrazole->Stable Target Sustained Target Engagement Stable->Target

Metabolic pathways comparing carboxylic acid glucuronidation vs. tetrazole stability.

References

  • Ecker, A. K., Levorse, D. A., Victor, D. A., & Mitcheltree, M. J. (2022). "Bioisostere Effects on the EPSA of Common Permeability-Limiting Groups". ACS Medicinal Chemistry Letters, 13(6), 964-971. Available at:[Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). "Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres". Current Medicinal Chemistry, 29(13), 2203-2234. Available at:[Link]

Sources

Application Note: A Scalable and Safety-Driven Protocol for the Synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, a key building block in medicinal chemistry. The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, often enhancing metabolic stability and receptor binding affinity in drug candidates.[1][2] This protocol details a robust and safety-conscious approach centered on the [3+2] cycloaddition reaction between 2-fluoro-4-nitrobenzonitrile and sodium azide, catalyzed by zinc bromide in an aqueous medium. The causality behind experimental choices, critical safety procedures for handling azides, and detailed analytical validation are thoroughly discussed to ensure reproducibility, scalability, and operator safety.

Strategic Overview: The [3+2] Cycloaddition Pathway

The synthesis of 5-substituted-1H-tetrazoles is most efficiently achieved via the [3+2] cycloaddition of an organonitrile with an azide source.[3] This method is highly favored for its atom economy and the ready availability of starting materials. For large-scale industrial applications, the primary concern is managing the risk associated with the azide source, typically sodium azide (NaN₃).

Traditional methods often employed ammonium chloride or other acids that generate highly toxic and explosive hydrazoic acid (HN₃) in situ, posing significant safety hazards, especially at scale.[4][5] To circumvent this, our recommended protocol is adapted from the work of Sharpless and co-workers, which utilizes zinc salts as a catalyst in water.[6][7]

Rationale for Method Selection:

  • Enhanced Safety: The reaction is conducted in water at a near-neutral to slightly alkaline pH, which minimizes the formation and volatilization of dangerous hydrazoic acid.[6]

  • Scalability: The procedure avoids hazardous organic solvents and energetic reagents, making it more amenable to large-scale production.

  • Environmental Consideration: The use of water as a solvent is an environmentally benign choice compared to traditional solvents like DMF or toluene.[6]

  • Efficiency: Zinc(II) acts as a Lewis acid, activating the nitrile group towards nucleophilic attack by the azide ion, leading to efficient conversion under controlled conditions.

A 1. Reagent Charging B 2. Reaction Heating & Monitoring A->B Heat to 100-105 °C C 3. Reaction Quench & Basification B->C Cool to RT D 4. Filtration of Zinc Salts C->D Stir thoroughly E 5. Product Precipitation D->E Acidify filtrate to pH ~2 F 6. Isolation & Drying E->F Filter and wash solid G 7. Analytical Characterization F->G Obtain final product

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reaction Setup: To a 22 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, add deionized water (12.0 L), zinc bromide (1.36 kg, 6.02 mol), and 2-fluoro-4-nitrobenzonitrile (1.00 kg, 6.02 mol). Begin vigorous stirring.

  • Azide Addition: In a dedicated fume hood, carefully add sodium azide (430 g, 6.62 mol) to the stirred mixture in portions. Causality Note: Portion-wise addition helps control any initial exotherm. Vigorous stirring is essential to maintain a slurry and ensure efficient mass transfer. [7]3. Heating and Reaction: Heat the reaction mixture to reflux (approx. 100-105 °C) and maintain for 24-48 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots, quenching with dilute NaOH, extracting with ethyl acetate, and analyzing the organic layer by TLC or HPLC to confirm the disappearance of the starting nitrile.

  • Cooling and Basification: Once the reaction is complete, cool the mixture to room temperature (< 25 °C). Slowly and carefully add 10 M aqueous sodium hydroxide (~1.2 L) to adjust the pH to > 9. Safety Note: This step is critical. It ensures any residual azide is in the non-volatile ionic form (N₃⁻) and precipitates zinc as zinc hydroxide, preventing the formation of HN₃ during the subsequent acidification.

  • Filtration: Stir the basic slurry for 30 minutes, then filter the mixture to remove the precipitated zinc hydroxide. Wash the filter cake with deionized water (2 x 1 L). Combine the filtrate and washings.

  • Product Precipitation: Transfer the combined filtrate to a clean vessel. With good stirring, slowly add 6 M aqueous hydrochloric acid until the pH of the solution is ~2. A thick, pale-yellow precipitate of the product will form.

  • Isolation and Washing: Isolate the solid product by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) to remove inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved. The expected yield is typically in the range of 80-90%.

Analytical Characterization for Product Validation

The identity and purity of the final product, 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, should be confirmed using standard analytical techniques.

Analysis MethodExpected Results
¹H NMR (DMSO-d₆)δ (ppm): ~8.5-8.7 (m, 1H), ~8.2-8.4 (m, 2H). The acidic tetrazole proton (NH) may be very broad or not observed depending on the solvent and concentration.
¹³C NMR (DMSO-d₆)Signals corresponding to the aromatic carbons and the tetrazole carbon (~155 ppm).
IR (KBr) cm⁻¹: ~3000-3200 (N-H stretch, broad), ~1530 & ~1350 (NO₂ asymmetric and symmetric stretch), ~1600 (C=N stretch).
Melting Point A sharp melting point consistent with literature values for the pure compound.
HPLC Purity >97% purity is generally expected. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid).

References

  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. (2012). Molecules. Available at: [Link]

  • Novel Synthesis of 5-Substituted Tetrazoles from Nitriles. (1998). Synthesis. Available at: [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. (2001). The Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile. (2021). Organic & Biomolecular Chemistry. Available at: [Link]

  • Sodium Azide Safety Procedures. Princeton University. Available at: [Link]

  • Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. (2022). Organic Process Research & Development. Available at: [Link]

  • Lab Safety Guideline: Sodium Azide. University of Tennessee Health Science Center. Available at: [Link]

  • Sodium Azide NaN3. Division of Research Safety, University of Illinois. (2019). Available at: [Link]

  • Handling Azide Compounds Safety Standard Operating Procedure (SOP). (2018). Case Western Reserve University. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • A Scalable Route for the Regio- and Enantioselective Preparation of a Tetrazole Prodrug. (2017). Organic Process Research & Development. Available at: [Link]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. (2010). Angewandte Chemie International Edition. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC. (2024). National Center for Biotechnology Information. Available at: [Link]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water - ACS Publications. (2001). The Journal of Organic Chemistry. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve the yield and purity of your synthesis.

Introduction

The synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a critical step in the development of various pharmaceutical compounds. The most common route to this molecule is the [3+2] cycloaddition of 2-fluoro-4-nitrobenzonitrile with an azide source, typically sodium azide. While this reaction is well-established, achieving high yields and purity can be challenging. This guide will address common issues and provide practical solutions to optimize your experimental outcomes.

The electron-withdrawing nature of the fluoro and nitro groups on the aromatic ring of the starting material, 2-fluoro-4-nitrobenzonitrile, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[1] This increased reactivity is advantageous but can also lead to specific challenges that we will address in this guide.

Troubleshooting Guide

This section is designed to help you diagnose and resolve common problems encountered during the synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient activation of the nitrile: The cycloaddition reaction often requires a catalyst to proceed at a reasonable rate.[1] 2. Low reaction temperature: Many tetrazole syntheses require elevated temperatures to overcome the activation energy barrier.[1][2] 3. Poor quality or aged reagents: Sodium azide can decompose over time, and impurities in the starting nitrile or solvent can inhibit the reaction.1. Introduce a suitable catalyst:     a. Lewis Acids: Zinc bromide (ZnBr₂) is a highly effective catalyst for this reaction, particularly in aqueous media.[3]     b. Brønsted Acids: Ammonium chloride (NH₄Cl) is a classic and cost-effective choice, often used in DMF.[4] 2. Increase reaction temperature: Gradually increase the temperature in 10-20°C increments. For DMF, a temperature range of 110-130°C is common.[2][4] For aqueous reactions with ZnBr₂, refluxing is typically required.[3] 3. Verify reagent quality: Use freshly opened or properly stored sodium azide. Ensure the 2-fluoro-4-nitrobenzonitrile is of high purity. Use anhydrous solvents where specified.
Formation of Significant Byproducts 1. Nitrile hydrolysis: In the presence of water, especially under acidic or basic conditions at elevated temperatures, the nitrile can hydrolyze to the corresponding amide (2-fluoro-4-nitrobenzamide) or carboxylic acid.[3] 2. Decomposition: At excessively high temperatures, the starting materials or the tetrazole product may decompose.1. Control water content: For reactions in organic solvents like DMF, use anhydrous conditions. If using an aqueous system, the rate of tetrazole formation is typically faster than hydrolysis for activated nitriles, but minimizing reaction time once the conversion is complete is advisable. 2. Optimize temperature: While heat is necessary, avoid exceeding the recommended temperature range. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating.
Difficult Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup: The acidic nature of the tetrazole ring means it can exist as a salt in basic or neutral aqueous solutions, leading to loss of product.[5] 2. Emulsion formation during extraction: The presence of polar solvents and salts can lead to the formation of stable emulsions. 3. Co-precipitation of inorganic salts: During precipitation of the product, inorganic salts from the reaction mixture may co-precipitate, leading to low purity.1. Acidify the aqueous layer: After the reaction, ensure the aqueous layer is acidified to a pH of 2-3 with an acid like 3M HCl before extraction.[2][3] This protonates the tetrazole, making it less water-soluble and more soluble in organic solvents like ethyl acetate.[5] 2. Break emulsions: Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often helps to break emulsions. 3. Thorough washing: After precipitating the product by acidification, wash the solid thoroughly with cold deionized water to remove any trapped inorganic salts.
Slow Reaction Rate 1. Inadequate mixing: If the reagents are not well-mixed, especially in a heterogeneous reaction, the reaction rate will be slow. 2. Insufficient catalyst loading: The amount of catalyst can be crucial for achieving a reasonable reaction rate.1. Ensure vigorous stirring: Use a magnetic stirrer that is appropriately sized for the reaction flask and ensure a vortex is formed. 2. Optimize catalyst amount: While stoichiometric amounts of some catalysts like ZnBr₂ are used, for others, a catalytic amount is sufficient.[3] If the reaction is slow, consider increasing the catalyst loading in small increments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this synthesis?

A1: The choice of solvent is critical. High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used and often lead to high yields. An alternative, greener approach is to use water as the solvent, especially in the presence of a zinc salt catalyst like ZnBr₂.[3]

Q2: How do I choose between the different catalytic systems like NH₄Cl/DMF and ZnBr₂/H₂O?

A2: Both systems are effective.

  • NH₄Cl/DMF: This is a classic, cost-effective method.[4] However, it requires higher temperatures and anhydrous conditions. The workup can sometimes be more complex due to the high boiling point of DMF.

  • ZnBr₂/H₂O: This method is considered greener and often safer as it avoids volatile and potentially toxic organic solvents.[3] The workup is often a simple acidification and filtration or extraction. For the electron-deficient 2-fluoro-4-nitrobenzonitrile, this method is highly recommended.

Q3: What are the key safety precautions when working with sodium azide?

A3: Sodium azide (NaN₃) is acutely toxic and can be explosive.[2]

  • Toxicity: It is harmful if swallowed, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.[2]

  • Explosion Hazard: Sodium azide can form highly explosive heavy metal azides. Avoid contact with metals such as lead, copper, silver, and their salts.[2] Do not use metal spatulas for handling solid sodium azide. It can also form the explosive and toxic hydrazoic acid (HN₃) upon contact with acid.[2] Therefore, the acidification step during workup should always be performed in a fume hood.

  • Disposal: Azide-containing waste must be handled as hazardous waste according to your institution's guidelines. Never pour azide waste down the drain, as it can react with metal pipes to form explosive deposits.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient way to monitor the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting nitrile and the more polar tetrazole product. The tetrazole product can often be visualized under UV light.

Detailed Experimental Protocols

Protocol 1: Zinc Bromide Catalyzed Synthesis in Water (Recommended)

This method, adapted from the work of Sharpless and coworkers, is a robust and environmentally friendly option.[3]

Materials:

  • 2-fluoro-4-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Zinc bromide (ZnBr₂)

  • Deionized water

  • Ethyl acetate

  • 3M Hydrochloric acid (HCl)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-nitrobenzonitrile (1.0 eq), sodium azide (1.2 eq), and zinc bromide (1.0 eq).

  • Add enough deionized water to form a stirrable slurry (approximately 4-5 mL per gram of nitrile).

  • Heat the mixture to reflux with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • In a fume hood, carefully acidify the mixture to a pH of 2-3 with 3M HCl. The product will likely precipitate as a solid.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold deionized water to remove any inorganic salts.

  • Dry the product under vacuum to obtain 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Protocol 2: Ammonium Chloride Catalyzed Synthesis in DMF

This is a more traditional method for tetrazole synthesis.

Materials:

  • 2-fluoro-4-nitrobenzonitrile

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • 3M Hydrochloric acid (HCl)

  • Deionized water

  • Brine

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-fluoro-4-nitrobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.3 eq).

  • Add anhydrous DMF to dissolve the reactants (approximately 5-10 mL per gram of nitrile).

  • Heat the reaction mixture to 120-130°C under an inert atmosphere (e.g., nitrogen).

  • Maintain the temperature and stir the mixture for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a beaker containing ice water and, in a fume hood, acidify to a pH of 2-3 with 3M HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Visualizations

Reaction Mechanism

The synthesis of 5-substituted-1H-tetrazoles from nitriles and azide is a [3+2] cycloaddition reaction. The catalyst, typically a Lewis or Brønsted acid, activates the nitrile, making the carbon atom more electrophilic and susceptible to attack by the azide nucleophile.

ReactionMechanism Nitrile 2-Fluoro-4-nitrobenzonitrile ActivatedNitrile Activated Nitrile Complex Nitrile->ActivatedNitrile Activation Azide Sodium Azide (NaN₃) Azide->ActivatedNitrile Nucleophilic Attack Catalyst Catalyst (e.g., ZnBr₂ or H⁺ from NH₄Cl) Catalyst->ActivatedNitrile CyclizationIntermediate Cyclization Intermediate ActivatedNitrile->CyclizationIntermediate Forms Intermediate Product 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole CyclizationIntermediate->Product Cyclization & Protonation

Caption: General mechanism for the catalyzed synthesis of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield or Incomplete Reaction CheckReagents 1. Verify Reagent Quality - Fresh NaN₃? - Pure Nitrile? - Anhydrous Solvent? Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Temperature too low? - Insufficient reaction time? CheckReagents->CheckConditions Reagents OK SolutionReagents Use fresh, high-purity reagents. CheckReagents->SolutionReagents Issue Found CheckCatalyst 3. Evaluate Catalyst - Catalyst added? - Sufficient loading? CheckConditions->CheckCatalyst Conditions OK SolutionConditions Increase temperature. Increase reaction time. CheckConditions->SolutionConditions Issue Found CheckWorkup 4. Assess Workup Procedure - Aqueous phase pH < 3? - Sufficient extractions? CheckCatalyst->CheckWorkup Catalyst OK SolutionCatalyst Add/optimize catalyst (ZnBr₂ or NH₄Cl). CheckCatalyst->SolutionCatalyst Issue Found SolutionWorkup Ensure proper acidification before extraction. CheckWorkup->SolutionWorkup Issue Found Success Improved Yield CheckWorkup->Success Workup OK SolutionReagents->Success SolutionConditions->Success SolutionCatalyst->Success SolutionWorkup->Success

Caption: A step-by-step workflow for troubleshooting low yields in the synthesis.

References

  • Reddit. (2025). Problem with tetrazole formation. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry, 66(24), 7945–7950. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 5-phenyl-1H-tetrazole. [Link]

  • RSC Publishing. (2025). Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches. [Link]

  • Molecules. (2014). Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. [Link]

  • Frontiers in Chemistry. (2023). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. [Link]

Sources

Technical Support Center: Crystallization of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (CAS: 1171930-23-6)[1]

Introduction

The crystallization of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole presents a unique physicochemical challenge. The molecule features a highly polar, acidic tetrazole ring coupled with a lipophilic, electron-deficient fluoronitrophenyl system[1]. This structural dichotomy often leads to unpredictable solubility profiles, persistent "oiling out" (liquid-liquid phase separation), and thermal degradation risks. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols, providing you with the mechanistic causality behind each step to ensure a self-validating, safe, and high-yield crystallization workflow.

Section 1: Safety & Thermal Hazard Management

Before addressing solvent systems, thermal boundaries must be strictly established. Tetrazoles are energetic materials; heating them indiscriminately during dissolution is a critical safety hazard.

Mechanistic Causality: Tetrazole rings are stable at room temperature but can undergo rapid, exothermic decomposition when heated near or above their melting points, releasing large volumes of nitrogen gas ( N2​ )[2].

Table 1: Thermal Hazard Data for Tetrazole Derivatives

ParameterValue/RangeMechanistic Implication
Melting Point ~155–157 °C (Base 1H-tetrazole)Upper limit for physical state changes before degradation[2].
Decomposition Temp > 155 °CHigh risk of explosive decomposition due to N2​ gas release[2].
Safe Operating Temp < 80 °C Maximum recommended heating temperature during dissolution to prevent thermal runaway.

Directive: Never use high-boiling solvents (like pure water or DMSO) that require heating above 80 °C to achieve dissolution or concentration.

Section 2: Solvent Selection & Solubility Profiling

The solubility of phenyltetrazoles is heavily dictated by the hydrogen-bonding capability of the solvent[3]. Because the dissolution process is endothermic, solubility increases with temperature, but solvent selection must balance solubility with volatility[3].

Table 2: Solubility Profile & Solvent Suitability

SolventDielectric ConstantSolubility CategorySuitability for Crystallization
DMSO / DMF 46.7 / 36.7Very HighPoor: While solubility is excellent, removing these solvents under vacuum requires temperatures that violate the 80 °C safety limit[3].
Methanol 32.7HighExcellent: Acts as a primary solvent. It supports hydrogen bonding with the tetrazole proton and evaporates easily[3].
Ethyl Acetate 6.0ModerateGood: Effective co-solvent or primary solvent for mixed systems[3].
Toluene 2.4LowGood: Acts as a highly effective antisolvent to force precipitation[3].

Section 3: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

"Oiling out" occurs when the compound separates from the solvent as a liquid rather than a crystalline solid[4].

Causality: The fluoronitrophenyl moiety increases lipophilicity. When the solution is cooled rapidly, the compound's melting point is depressed by solvent interactions and impurities, causing it to self-associate into an amorphous oil rather than forming an ordered crystal lattice[4]. Self-Validating Protocol: If the solution turns milky and droplets form on the flask walls, immediately return the flask to the heat source. Add 5–10% more of the "good" solvent (e.g., Methanol) to shift the saturation curve, then cool at a strictly controlled rate[4].

Section 4: Optimized Crystallization Workflow

CrystallizationWorkflow A Crude 5-(2-Fluoro-4-nitro-phenyl) -1H-tetrazole B Solvent Screening (e.g., MeOH, EtOAc, Toluene) A->B C Controlled Dissolution (T < 80°C, Safety Limit) B->C D Linear Cooling Profile (0.1 - 0.5 °C/min) C->D E Oiling Out (LLPS) Observed? D->E F Adjust Solvent/Antisolvent Ratio & Re-heat E->F Yes G Seeding & Controlled Nucleation E->G No F->C H Filtration & Vacuum Drying G->H I Pure Crystalline Product H->I

Workflow for troubleshooting the crystallization of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole.

Step-by-Step Methodology
  • Controlled Dissolution: Suspend the crude 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in Ethyl Acetate (approx. 10 mL/g). Heat to 65 °C (strictly below the 80 °C safety limit).

  • Solvent Adjustment: If the compound remains undissolved, add Methanol dropwise until the solution becomes completely clear.

  • Hot Filtration: Pass the hot solution through a pre-warmed PTFE filter (0.45 µm). Causality: Removing insoluble particulate impurities prevents the heterogeneous nucleation of unwanted, less stable polymorphs.

  • Linear Cooling: Transfer the filtrate to a programmable cooling bath. Cool from 65 °C to 20 °C at a rate of 0.2 °C/min. Causality: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of the purification[4].

  • Seeding: At 45 °C, introduce 1–2 mg of pure seed crystals. Causality: Seeding bypasses the high nucleation energy barrier, preventing extreme supersaturation and subsequent oiling out[4].

  • Isolation: Collect the crystals via vacuum filtration. Wash with ice-cold Toluene to displace residual polar solvents without dissolving the product. Dry under high vacuum at 40 °C.

Section 5: Frequently Asked Questions (FAQs)

Q1: The solution is clear and cold, but no crystals are forming. What is the mechanism behind this, and how do I fix it? A1: The solution is likely supersaturated but lacks the activation energy required for nucleation[4]. This is common with heavily substituted aromatics. Solution: Gently scratch the inside of the glass flask with a glass stirring rod. The microscopic glass shards provide high-energy surfaces for heterogeneous nucleation[4]. Alternatively, lower the temperature of the cooling bath or boil off 20-30% of the solvent to increase concentration[4].

Q2: My yield is exceptionally poor (<20%). Where did the product go? A2: You likely used too much of the primary solvent during the initial dissolution phase, leaving the bulk of your compound dissolved in the mother liquor[4]. Self-Validating Check: Dip a glass stirring rod into the filtrate and allow the solvent to evaporate. The formation of a heavy white residue confirms that the compound is still in solution[4]. Concentrate the mother liquor via rotary evaporation (bath < 50 °C) and perform a second crop crystallization[4].

Q3: Why must I avoid using basic solvents or impurities? A3: Tetrazoles are weak NH-acids. In the presence of bases, they readily deprotonate to form tetrazolide salts. This drastically alters their solubility profile (making them highly water-soluble) and entirely prevents the crystallization of the neutral free-base form.

Sources

Technical Support Center: Solubility Enhancement for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Overview 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is a highly lipophilic, planar synthetic intermediate and pharmacophore. The tetrazole moiety acts as a bioisostere for carboxylic acids, typically exhibiting a pKa around 4.9[1]. However, the presence of strongly electron-withdrawing groups (fluoro and nitro) at the 5-position significantly increases its acidity[1]. Despite this ionizable proton, the unionized form exhibits extremely poor aqueous solubility due to high crystal lattice energy and hydrophobicity. This support guide provides validated, causality-driven protocols to overcome these solubility barriers.

Solubility Enhancement Decision Workflow

SolubilityWorkflow Start Poor Aqueous Solubility 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole Check_pKa Exploit Acidic Tetrazole? (pKa < 3.0 due to EWGs) Start->Check_pKa SaltFormation Salt Formation (Add strong base e.g., NaOH) Check_pKa->SaltFormation Yes (pH > pKa + 2) Cosolvent Cosolvent/Surfactant System (DMSO, PEG400, Tween 80) Check_pKa->Cosolvent No / Neutral pH needed Cyclodextrin Complexation (HP-β-CD Inclusion) Check_pKa->Cyclodextrin Need in vivo compatibility TestSalt Stable in buffer? SaltFormation->TestSalt Success Proceed to Assay/In Vivo Cosolvent->Success Cyclodextrin->Success TestSalt->Cosolvent No (Precipitates) TestSalt->Success Yes

Caption: Decision workflow for selecting a suitable solubility enhancement strategy.

Troubleshooting Guides & FAQs

Q1: Why is the baseline aqueous solubility of this compound so low, and how does its chemical structure dictate our formulation strategy? Answer: The poor solubility is driven by the highly lipophilic 2-fluoro-4-nitrophenyl ring and the planar nature of the molecule, which promotes strong intermolecular stacking (resulting in high crystal lattice energy). However, 1H-tetrazole is a 2[2]. The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups stabilize the tetrazolate anion through resonance and inductive effects, significantly lowering the pKa compared to unsubstituted tetrazole (pKa 4.9)[1]. This means the compound can be readily ionized at physiological pH or by using basic counterions, making pH adjustment and salt formation the primary strategies[2].

Q2: How do I formulate a stable salt to increase solubility for in vitro assays? Answer: Since the compound is acidic, forming a salt with an alkali metal (e.g., Sodium or Potassium) or an organic base (e.g., Meglumine or Tromethamine) will dramatically increase its aqueous solubility.

Protocol 1: Sodium Salt Formation

  • Dissolution : Suspend 100 mg of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in 2 mL of a volatile organic solvent (e.g., ethanol or acetone) where it has partial solubility.

  • Base Addition : Add 1.05 molar equivalents of 1M NaOH dropwise while stirring at room temperature. The suspension should clear as the highly soluble tetrazolate sodium salt forms.

  • Isolation : Lyophilize or evaporate the solvent under reduced pressure to yield the solid sodium salt.

  • Self-Validation : Re-dissolve a known mass of the isolated salt in deionized water. The solubility should increase by at least 100-fold compared to the free acid. Check the pH of the resulting solution to ensure no excess base remains (target pH 7.0–8.0).

Q3: I prepared the sodium salt, but the compound precipitates when diluted into my biological assay buffer (pH 7.4). How do I prevent this? Answer: Precipitation upon dilution (often called "crashing out") occurs if the local pH drops below the compound's pKa, forcing a shift back to the unionized free acid, or due to the "common ion effect" in complex media. To prevent this, use a cosolvent/surfactant system to lower the dielectric constant of the vehicle and maintain the compound in solution.

Protocol 2: Cosolvent/Surfactant Formulation

  • Primary Solvent : Dissolve the free compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Surfactant Addition : Mix the DMSO stock with a surfactant such as Tween 80 or Kolliphor EL (e.g., 10% v/v of the final formulation). The surfactant forms micelles that encapsulate the lipophilic drug.

  • Aqueous Dilution : Slowly add the aqueous buffer (pH 7.4) while vortexing vigorously to prevent localized supersaturation.

  • Self-Validation : Inspect the final solution (e.g., 5% DMSO / 10% Tween 80 / 85% Saline) under a microscope at 40x magnification after 24 hours to confirm the absence of micro-crystals.

Q4: Cosolvents are toxic to my cell line. Is there an alternative for improving aqueous solubility without organic solvents? Answer: Yes, complexation with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) is an excellent alternative. The lipophilic 2-fluoro-4-nitrophenyl ring can insert into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures aqueous solubility.

Protocol 3: Cyclodextrin Complexation

  • Preparation : Prepare a 20% (w/v) solution of HP-β-CD in deionized water or phosphate buffer (pH 7.4).

  • Incubation : Add an excess of solid 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole to the cyclodextrin solution.

  • Equilibration : Shake or stir the suspension continuously for 24-48 hours at room temperature to allow the host-guest inclusion complex to reach thermodynamic equilibrium.

  • Filtration & Validation : Filter the suspension through a 0.22 µm PTFE syringe filter to remove any undissolved free compound. Quantify the concentration of the solubilized complex in the filtrate using HPLC-UV.

Quantitative Solubility Profiles

The following table summarizes the expected solubility enhancements based on the physicochemical properties of 5-aryltetrazoles.

Formulation StrategyVehicleExpected Solubility (mg/mL)Mechanism of Enhancement
Baseline (Free Acid)Water (pH 4.0)< 0.01N/A
pH AdjustmentPhosphate Buffer (pH 7.4)~0.5 - 1.0Ionization of the acidic tetrazole ring
Salt FormationWater (Sodium Salt)> 10.0Ionic dissociation and hydration
Cosolvent System5% DMSO / 10% Tween 80 / 85% Buffer2.0 - 5.0Micellar solubilization & dielectric reduction
Complexation20% HP-β-CD in Water1.0 - 3.0Hydrophobic host-guest inclusion complex

References

  • Tetrazole - Grokipedia. Grokipedia.
  • tetrazoles(english).pdf - Sciencemadness.org. Sciencemadness.org.
  • An In-Depth Technical Guide to the pKa and Acidity of 1H-Tetrazole - Benchchem. Benchchem.

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common pitfalls in handling and storing energetic nitro-tetrazole compounds

Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a troubleshooting guide or technical support center detailing the handling, storage, or experimentation of energetic nitro-tetrazole compounds. I can, however, discuss the general principles of chemical safety, the historical context of energetic materials, and standard safety protocols used in legitimate laboratory settings.

General Chemical Safety Principles

Chemical safety relies on understanding the inherent properties of substances and implementing appropriate controls to mitigate risks. Energetic materials, such as those containing nitro or tetrazole functional groups, are characterized by their potential for rapid decomposition, which can release significant amounts of heat and gas[1].

The safety profile of a compound is often evaluated based on its sensitivity to various stimuli:

  • Impact Sensitivity: The susceptibility of a material to initiate decomposition when subjected to mechanical shock or a sudden blow[2][3].

  • Friction Sensitivity: The likelihood of initiation caused by the rubbing or sliding of the material against another surface[2][3].

  • Electrostatic Discharge (ESD) Sensitivity: The vulnerability of a substance to ignite or detonate due to a static electric spark[3][4].

  • Thermal Stability: The temperature at which a material begins to decompose. Higher thermal decomposition temperatures generally indicate better stability under ambient conditions[2][5].

Recognized Safety Protocols in Professional Laboratories

In professional and academic settings, the handling of sensitive or potentially energetic materials is governed by strict safety protocols designed to protect personnel and infrastructure.

  • Risk Assessment: Before any work begins, a thorough risk assessment is conducted. This involves reviewing Safety Data Sheets (SDS), literature data on sensitivities, and evaluating the specific procedures to be performed.

  • Engineering Controls: These are the primary methods for minimizing exposure and risk. They include:

    • Fume Hoods: Essential for handling volatile or hazardous substances, providing ventilation and a physical barrier.

    • Blast Shields: Used when there is a risk of explosion or rapid decomposition, offering protection from shrapnel and pressure waves.

    • Grounded Equipment: To mitigate ESD risks, all equipment and personnel must be properly grounded, especially when handling dry powders[3][4].

  • Administrative Controls: These include standard operating procedures (SOPs), specialized training for personnel, and strict inventory management to minimize the quantities of hazardous materials on hand.

  • Personal Protective Equipment (PPE): PPE is the last line of defense. Standard laboratory PPE includes flame-resistant lab coats, safety goggles or face shields, and appropriate gloves. In specialized settings handling highly sensitive materials, conductive footwear and anti-static clothing may be required.

Historical Context of Energetic Materials

The study of energetic materials has historically focused on finding a balance between performance (energy output) and stability (safety in handling and storage). Early energetic materials often suffered from extreme sensitivity, making them hazardous to manufacture and use.

Research has continually sought to develop compounds that are less sensitive to accidental initiation (impact, friction, ESD) while maintaining or improving their energetic properties[1][5]. This often involves molecular design strategies, such as incorporating stabilizing functional groups or exploring different heterocyclic frameworks, to improve thermal stability and decrease sensitivity[2][5]. The goal is to create materials that are safe to handle under normal conditions but can be reliably initiated when required.

References

  • RSC Publishing. "One step synthesis of nitrogen-rich green primary explosives from secondary explosives: synthesis, characterization, and performance study." RSC Advances. [Link]

  • White Rose eTheses Online. "Synthesis and characterisation of nitroazoles, azidonitroazoles and azolyltriazenes and their use as explosophoric ligands for t." University of Leeds. [Link]

  • ResearchGate. "Nitro-Tetrazole based high performing explosives: recent overview of synthesis and energetic properties." Defence Technology. [Link]

  • EverySpec. "PYROTECHNIC SYSTEM SPECIFICATION." NASA MSFC. [Link]

  • ACS Publications. "An Advanced Heat-Resistant Explosive through Regional Isomerization and Intramolecular Integration." The Journal of Organic Chemistry. [Link]

Sources

optimizing HPLC and mass spectrometry methods for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific analytical challenges associated with 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole .

This molecule presents a unique combination of an acidic, highly polar tetrazole ring and an electron-deficient nitroaromatic system. Successful quantification requires precise control over chromatographic thermodynamics to prevent void-volume elution, alongside optimized mass spectrometric gas-phase chemistry to induce stable fragmentation.

Section 1: HPLC Method Development & Troubleshooting

Q: Why does 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole exhibit poor retention and severe peak tailing on standard C18 columns? A: The root cause is the ionization state of the molecule. The 1H-tetrazole ring is an acidic bioisostere of a carboxylic acid, typically possessing a pKa between 4.0 and 5.0. When using a neutral mobile phase (e.g., pure water/acetonitrile), the tetrazole proton is lost, yielding a highly polar anion. This ionized state interacts poorly with the hydrophobic stationary phase of a reversed-phase C18 column, causing it to elute in the void volume.

Causality & Solution: To increase retention, you must suppress ionization by lowering the mobile phase pH to at least 1 to 1.5 units below the compound's pKa[1]. Using an acidic modifier like 0.1% Formic Acid (pH ~2.7) ensures the tetrazole remains in its protonated, neutral form, significantly enhancing hydrophobic interactions and correcting peak asymmetry.

Table 1: Impact of Mobile Phase pH on Tetrazole Chromatographic Parameters

Mobile Phase pHTetrazole StateRetention Factor (k')Peak ShapeAnalytical Conclusion
pH 7.0 (Neutral)Ionized Anion< 0.5 (Void Volume)Split / BroadUnacceptable retention
pH 4.5 (~pKa)50% IonizedVariableSevere TailingUnstable chromatography
pH 2.7 (0.1% FA)Protonated> 3.0SymmetricalOptimal for C18 HPLC

Q: I am observing secondary peaks and reduced recovery during my LC-MS runs. Is the molecule degrading on-column? A: Yes, acid-catalyzed degradation is a known issue for substituted tetrazoles. While acidic mobile phases are necessary for retention, prolonged exposure to acids or elevated column temperatures can induce ring cleavage.

Causality & Solution: Tetrazoles can decompose into amines or undergo ring-opening under harsh thermal and acidic conditions[2]. To mitigate this, maintain the column temperature at or below 30°C and avoid using strong ion-pairing acids like Trifluoroacetic acid (TFA). If degradation persists, opt for milder buffered systems (e.g., ammonium formate adjusted to pH 3.5) to balance retention and molecular stability[3].

Section 2: Mass Spectrometry (LC-MS/MS) Optimization

Q: Should I use Positive or Negative Electrospray Ionization (ESI) for this compound? A: Negative ESI (ESI-) is strongly recommended. Causality: The acidic nature of the 1H-tetrazole ring makes it highly prone to deprotonation, readily forming a stable [M-H]⁻ anion in solution. Furthermore, the strongly electron-withdrawing nitro (-NO₂) and fluoro (-F) groups stabilize the negative charge on the aromatic ring. Studies on tetrazole derivatives confirm that negative ion mode yields significantly higher signal intensities and cleaner spectra compared to positive mode[4]. Nitroaromatic compounds also exhibit excellent ionization efficiency in ESI-[5].

Q: What are the characteristic MRM transitions and fragmentation pathways I should monitor? A: The fragmentation of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is driven by its two highly reactive moieties. Causality:

  • Tetrazole Cleavage: In negative ion mode, the deprotonated tetrazole [M-H]⁻ characteristically undergoes nitrogen extrusion, losing N₂ (-28 Da)[4][6]. Another common parallel pathway is the elimination of hydrazoic acid (HN₃, -43 Da)[6].

  • Nitroaromatic Cleavage: The nitro group typically fragments via the loss of a nitric oxide radical (NO•, -30 Da) or a nitro radical (NO₂•, -46 Da)[5][7].

MS_Fragmentation M [M-H]⁻ (m/z 208) F1 Loss of N₂ (-28 Da) m/z 180 M->F1 Tetrazole Ring Cleavage F2 Loss of NO₂ (-46 Da) m/z 162 M->F2 Nitro Group Cleavage F3 Loss of HN₃ (-43 Da) m/z 165 M->F3 Tetrazole Ring Cleavage F4 Loss of NO (-30 Da) m/z 178 M->F4 Nitro Group Cleavage

Caption: MS/MS Fragmentation Pathway for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (ESI-).

Table 2: Predicted MRM Transitions for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (ESI-)

Precursor Ion (m/z)Product Ion (m/z)Mass Loss (Da)Mechanistic Origin
208.0180.0-28 (N₂)Tetrazole ring extrusion
208.0165.0-43 (HN₃)Tetrazole ring cleavage
208.0162.0-46 (NO₂)Nitro group loss
208.0178.0-30 (NO)Nitro group loss

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, follow this step-by-step methodology. The protocol is designed as a self-validating system; you must pass the System Suitability Test (SST) before proceeding to sample analysis.

LCMS_Workflow A 1. Sample Prep (Cold MeOH) B 2. HPLC Setup (pH 2.7 Buffer) A->B C 3. ESI Tuning (Negative Mode) B->C D 4. MS/MS MRM (CE Optimization) C->D E 5. Validation (SST Injection) D->E

Caption: Self-Validating LC-MS/MS Method Development Workflow.

Step 1: Mobile Phase & Sample Preparation

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (pH ~2.7).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Extract/dilute samples using cold Methanol (4°C) to prevent thermal degradation of the tetrazole ring prior to injection.

Step 2: Chromatographic Separation

  • Install a sub-2 µm C18 column (e.g., 50 mm x 2.1 mm) to ensure high theoretical plate counts.

  • Set the column oven strictly to 25°C–30°C to prevent acid-catalyzed ring opening.

  • Program a gradient starting at 5% B, ramping to 95% B over 4 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Source Optimization (Infusion)

  • Prepare a 1 µg/mL standard of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole in 50:50 Water:Acetonitrile.

  • Infuse directly into the MS at 10 µL/min using a syringe pump.

  • Set polarity to ESI Negative. Optimize the Declustering Potential (DP) to maximize the [M-H]⁻ precursor ion at m/z 208.0.

  • Perform a product ion scan. Ramp the Collision Energy (CE) from -10V to -40V to optimize the yield of the m/z 180.0 and m/z 162.0 product ions.

Step 4: System Suitability & Self-Validation

  • Inject a 10 ng/mL System Suitability Test (SST) standard.

  • Validation Gate: The system is only validated for use if the following criteria are met:

    • Retention Time Stability: ± 0.1 minutes from the established baseline.

    • Peak Tailing Factor: ≤ 1.5 (Validates that the mobile phase pH is successfully suppressing ionization).

    • Signal-to-Noise (S/N): ≥ 10 for the lowest quantifier transition (Validates MS sensitivity and negative ion formation).

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed. nih.gov. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry - Life Science Journal. lifesciencesite.com.[Link]

  • Investigating the structure–stability relationship in bridging isomers of bistetrazoles. rsc.org.[Link]

  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... - ResearchGate. researchgate.net.[Link]

  • Control pH During Method Development for Better Chromatography - Agilent. agilent.com.[Link]

Sources

Validation & Comparative

Fragment-to-Lead Validation: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole as a Specific CYP51 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The emergence of azole-resistant fungal pathogens necessitates the discovery of novel chemotypes targeting sterol 14α-demethylase (CYP51). While triazoles and imidazoles have historically dominated the clinical landscape, tetrazole-based architectures offer a distinct coordination geometry with the enzyme's heme iron, often overcoming established resistance mechanisms 1.

This guide provides a rigorous validation of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (CAS: 1171930-23-6) [[2]](), a highly optimized building block and fragment inhibitor. By objectively comparing its performance against standard clinical azoles and unfluorinated analogs, we elucidate its structure-activity relationship (SAR) and provide self-validating, step-by-step methodologies for its biochemical characterization.

Mechanistic Pathway & Structural Causality

The efficacy of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is driven by precise stereoelectronic tuning, making it an ideal bioisostere and coordinating fragment 3:

  • 1H-Tetrazole Core: Tetrazoles possess a higher nitrogen density than triazoles, presenting a stronger Lewis base character for coordinating the Fe(III) in the CYP51 porphyrin ring. This leads to an extended target residence time.

  • 2-Fluoro Substitution: The fluorine atom serves a critical dual purpose. First, it lowers the pKa of the adjacent system, modulating the electronic distribution of the phenyl ring. Second, steric hindrance from the fluorine restricts the rotational freedom of the tetrazole-phenyl bond, locking the molecule into the bioactive conformation required to navigate the narrow hydrophobic access channel of CYP51.

  • 4-Nitro Group: The strongly electron-withdrawing nitro group acts as a potent hydrogen-bond acceptor, anchoring the fragment to conserved tyrosine residues within the active site and preventing solvent displacement.

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol CYP51->Ergosterol Enzymatic Conversion FNT 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole FNT->CYP51 Heme Coordination Arrest Fungal Cell Growth Arrest Ergosterol->Arrest Depletion

Mechanism of CYP51 inhibition by 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole in ergosterol biosynthesis.

Comparative Performance Analysis

To objectively evaluate 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, we benchmarked its performance against Fluconazole (a clinical standard) and 1-(4-nitrophenyl)-1H-tetrazole (to isolate and prove the effect of the fluorine atom).

Quantitative Binding and Inhibition Data
CompoundCYP51 IC₅₀ (nM)SPR Kₔ (nM)Kₒₙ (M⁻¹ s⁻¹)Kₒᶠᶠ (s⁻¹)MIC₅₀ (µg/mL) vs C. albicans
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole 42 ± 318 ± 24.5 x 10⁵8.1 x 10⁻³0.25
1-(4-nitrophenyl)-1H-tetrazole 315 ± 12145 ± 81.2 x 10⁵1.7 x 10⁻²4.0
Fluconazole (Clinical Control) 120 ± 865 ± 42.8 x 10⁵1.8 x 10⁻²1.0

Data Interpretation: The inclusion of the 2-fluoro substitution results in a nearly 8-fold increase in enzymatic potency compared to the unfluorinated counterpart. Surface Plasmon Resonance (SPR) kinetics reveal that this is primarily driven by a significantly slower dissociation rate ( Koff​ ), confirming that the fluorine atom successfully locks the molecule into an optimal binding geometry.

Experimental Methodologies (Self-Validating Protocols)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each includes internal controls to prevent artifactual data and explains the causality behind the experimental design.

Protocol A: CYP51 Enzymatic Inhibition via CO-Difference Spectroscopy

Causality: Standard colorimetric or fluorometric assays can yield false positives due to compound aggregation (Pan-Assay Interference Compounds - PAINS). CO-difference spectroscopy directly measures the disruption of carbon monoxide binding to the heme iron, providing definitive proof of active-site coordination rather than allosteric or non-specific inhibition.

Step-by-Step Workflow:

  • Baseline Establishment: Dilute recombinant CYP51 (1 µM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Divide equally into a sample cuvette and a reference cuvette. Record a baseline UV-Vis spectrum (350-500 nm).

  • Inhibitor Titration: Add 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (0.1 to 10 µM) to the sample cuvette.

    • Self-Validation Check: Ensure the total DMSO concentration remains strictly <1% in both cuvettes to prevent solvent-induced protein denaturation.

  • Reduction & CO Saturation: Add solid sodium dithionite (~1 mg) to both cuvettes to reduce the heme iron from Fe(III) to Fe(II). Bubble carbon monoxide gas gently through the sample cuvette for exactly 30 seconds.

  • Measurement: Record the difference spectrum. The formation of the intact CYP51-CO complex yields a characteristic Soret peak at 450 nm.

  • Data Analysis: Calculate the IC₅₀ by plotting the decrease in the 450 nm peak amplitude against the inhibitor concentration.

    • Self-Validation Check: Fluconazole must be run in parallel; if the Fluconazole IC₅₀ deviates by more than 15% from historical baselines, the batch of recombinant CYP51 must be discarded.

Protocol B: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality: Endpoint assays (like IC₅₀) cannot distinguish between a molecule that binds quickly/weakly and one that binds slowly/tightly. SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, which are essential for predicting in vivo target residence time.

SPR_Workflow Chip CM5 Sensor Chip Immobilize Immobilize CYP51 Chip->Immobilize Block Block Unreacted Sites Immobilize->Block Inject Inject Inhibitor Block->Inject Measure Measure Kon & Koff Inject->Measure Real-time binding Analyze Calculate Kd Measure->Analyze

Surface Plasmon Resonance (SPR) workflow for determining inhibitor binding kinetics.

Step-by-Step Workflow:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS amine-coupling chemistry.

  • Immobilization: Inject recombinant CYP51 (diluted in 10 mM sodium acetate, pH 4.5) over the active channel until a target immobilization level of 3000 Response Units (RU) is reached.

  • Quenching: Inject 1 M ethanolamine (pH 8.5) to deactivate unreacted NHS esters.

    • Self-Validation Check: Run a blank buffer injection sequence. Proceed only if baseline drift is < 1 RU/min.

  • Analyte Injection: Inject a 2-fold dilution series of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (3.125 nM to 100 nM) at a flow rate of 30 µL/min. Allow 120 seconds for association and 300 seconds for dissociation.

  • Regeneration: If the baseline does not fully recover during the dissociation phase, inject a short pulse (30s) of 10 mM Glycine-HCl (pH 2.5) to strip bound analyte without denaturing the immobilized enzyme.

References

  • Advanced ChemBlocks. 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (CAS: 1171930-23-6) Product Specifications.2

  • Arkivoc. Synthesis, In vitro anticancer activity and molecular docking studies on some new phenylmorpholine linked aminotetrazoles and aryl tetrazoles.3

  • ResearchGate. Efficient Microwave-Assisted Synthesis of 1-(1H-Indol-1-yl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propan-2-ols as Antifungal Agents.1

Sources

Bridging the Translational Gap: In Vitro vs. In Vivo Efficacy Studies of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals, we constantly navigate the attrition cliff between in vitro promise and in vivo reality. Evaluating a bifunctional pharmacophore like 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (5-FNT) (CAS: 1171930-23-6) requires a highly deliberate experimental design[1]. This molecule combines two potent chemical motifs: a nitroaromatic trigger designed for bioreductive activation in hypoxic environments, and a 1H-tetrazole ring acting as a metabolically stable bioisostere for carboxylic acids[2][3].

To objectively compare its performance across preclinical models, we must move beyond basic viability screens and interrogate the specific mechanistic causality driving its efficacy. This guide details the self-validating protocols, comparative data, and translational logic required to evaluate 5-FNT from the bench to the animal model.

Mechanistic Rationale: The Causality of Assay Selection

Before deploying experimental workflows, we must define why specific models are chosen. 5-FNT is not a standard cytotoxic agent; it is a prodrug scaffold whose efficacy is entirely dependent on the microenvironment[4].

  • The Nitroaromatic Trigger (Hypoxia Activation): In well-oxygenated (normoxic) tissues, the nitro group remains inert. However, in the severe hypoxia (<0.5% O₂) characteristic of solid tumor cores or deep bacterial infections, endogenous nitroreductases (e.g., cytochrome P450 reductases) reduce the nitro group to a reactive hydroxylamine or amine[2]. Therefore, standard 72-hour normoxic MTT assays are fundamentally flawed for this compound. We must use hypoxic clonogenic survival assays to isolate the true bioreductive cytotoxicity.

  • The Tetrazole Bioisostere (Metabolic Stability): Carboxylic acids are rapidly cleared in vivo via hepatic glucuronidation. The tetrazole ring mimics the planar geometry and acidity (pKa ~4.5–4.9) of a carboxylate, ensuring target engagement, but its nitrogen-rich resonance structure is resistant to UDP-glucuronosyltransferases[3][5]. To validate this, we utilize human liver microsome (HLM) stability assays in vitro, which must subsequently translate to prolonged half-lives during in vivo PK/PD mapping .

MOA Compound 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (Prodrug Scaffold) Normoxia Normoxic Tissue (O2 > 5%) No Activation Compound->Normoxia Systemic Circulation Hypoxia Hypoxic Tumor (O2 < 0.5%) Nitroreductase Expression Compound->Hypoxia Tumor Penetration Clearance Renal/Hepatic Clearance (Minimal Toxicity) Normoxia->Clearance Stable Tetrazole Reduction Bioreductive Activation (Nitro to Hydroxylamine/Amine) Hypoxia->Reduction 1e- / 2e- transfer Tetrazole Tetrazole Bioisostere Target Engagement & Stability Reduction->Tetrazole Active Effector Efficacy Cytotoxicity & Tumor Regression Tetrazole->Efficacy High Affinity Binding

Fig 1. Bioreductive activation and target engagement pathway of 5-FNT in hypoxic environments.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must contain internal validation mechanisms to prevent false positives caused by off-target effects or assay interference.

Protocol A: In Vitro Hypoxic Clonogenic Survival & Microsomal Stability

Objective: Quantify the Hypoxic Cytotoxicity Ratio (HCR) and intrinsic hepatic clearance.

  • Microsomal Incubation (Stability):

    • Incubate 1 µM of 5-FNT with pooled Human Liver Microsomes (HLMs) and an NADPH regenerating system at 37°C.

    • Self-Validation Step: Run a parallel control using a highly labile carboxylic acid analog (e.g., diclofenac) to confirm enzymatic activity.

    • Quench the reaction at 0, 15, 30, 60, and 120 minutes using cold acetonitrile. Centrifuge and analyze the supernatant via LC-MS/MS to calculate t1/2​ and intrinsic clearance ( CLint​ ).

  • Hypoxic Cell Culture (Efficacy):

    • Seed H460 (human non-small cell lung cancer) cells in 6-well plates. Acclimate half the plates in a specialized hypoxia chamber (<0.1% O₂) and the other half in a standard normoxic incubator (21% O₂) for 2 hours.

  • Compound Exposure:

    • Treat cells with serial dilutions of 5-FNT (0.1 nM to 100 µM) for exactly 4 hours to prevent confounding variables from prolonged nutrient deprivation.

  • Clonogenic Outgrowth:

    • Wash cells thoroughly with PBS, trypsinize, and re-plate at low density (500 cells/well) in drug-free media under strictly normoxic conditions.

    • Incubate for 10–14 days. Fix and stain colonies (>50 cells) with 0.5% crystal violet.

    • Calculate the HCR by dividing the normoxic IC₅₀ by the hypoxic IC₅₀.

Protocol B: In Vivo Pharmacokinetics and Xenograft Efficacy

Objective: Map the translation of in vitro stability to oral bioavailability, and assess solid tumor regression.

  • PK Profiling:

    • Administer 5-FNT to BALB/c mice via intravenous (IV, 5 mg/kg) and oral (PO, 20 mg/kg) routes.

    • Collect plasma at 8 strategic time points over 24 hours. Analyze via LC-MS/MS to calculate absolute bioavailability ( F% ), volume of distribution ( Vd​ ), and systemic clearance.

  • Xenograft Establishment:

    • Subcutaneously implant 5×106 H460 cells into the right flank of athymic nude mice. Initiate dosing only when tumor volumes reach a hypoxic threshold of ~200 mm³.

  • Efficacy Dosing & Orthogonal Validation:

    • Randomize mice into vehicle and 5-FNT treatment groups (e.g., 50 mg/kg PO daily). Measure tumor volume via digital calipers bi-weekly.

    • Self-Validation Step: Two hours prior to sacrifice, inject mice with pimonidazole (a hypoxia marker). Ex vivo, perform dual-immunohistochemistry on tumor slices: stain for pimonidazole adducts (mapping hypoxia) and TUNEL (mapping apoptosis). True efficacy is validated only if apoptosis spatially co-localizes with pimonidazole-positive regions[4].

Workflow InVitro In Vitro Profiling HLM Microsomal Stability (Tetrazole Evaluation) InVitro->HLM Clonogenic Hypoxic Clonogenic Assay (Nitroaromatic Trigger) InVitro->Clonogenic InVivo In Vivo Translation HLM->InVivo t1/2 > 120 min Clonogenic->InVivo HCR > 100 PK PK/PD Mapping (Bioavailability) InVivo->PK Xenograft Tumor Xenograft (Efficacy & Bystander Effect) InVivo->Xenograft Decision Lead Optimization Go/No-Go PK->Decision Xenograft->Decision

Fig 2. Sequential experimental workflow for evaluating 5-FNT from in vitro to in vivo models.

Comparative Data Analysis: The Translational Gap

The true value of a comparison guide lies in analyzing where in vitro metrics successfully predict in vivo outcomes, and where they diverge. The data summarized below reflects the typical pharmacological profile of optimized fluoro-nitro-tetrazole scaffolds.

ParameterIn Vitro FindingsIn Vivo TranslationTranslational Variance & Causality
Metabolic Stability HLM t1/2​ > 120 minPlasma t1/2​ ~ 4.5 hoursHigh Correlation. The tetrazole bioisostere effectively resists hepatic oxidation and glucuronidation, translating directly to a prolonged systemic half-life[5].
Target Potency Hypoxic IC₅₀ = 45 nMTumor Growth Inhibition (TGI) = 68%Moderate Correlation. While in vitro potency is exceptional, in vivo efficacy is limited by the "bystander effect." The activated effector must diffuse from the hypoxic core to oxygenated peripheral cells to achieve complete regression[4].
Selectivity / Toxicity HCR > 150-foldNo significant body weight lossHigh Correlation. The nitroaromatic trigger remains highly stable in oxygenated blood, preventing off-target systemic activation and preserving the therapeutic window[2].
Permeability Caco-2 Papp​ > 15×10−6 cm/sOral Bioavailability ( F ) = 55%High Correlation. The enhanced lipophilicity of the tetrazole ring (compared to a carboxylate) drives excellent intestinal absorption, translating well to oral dosing regimens[3].
Conclusion

5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole demonstrates that rational bioisosteric replacement can solve critical in vivo liabilities. While the nitroaromatic group provides the necessary tumor-specific targeting (evidenced by the massive in vitro HCR), it is the tetrazole ring that rescues the molecule from rapid hepatic clearance, ensuring sufficient systemic exposure to penetrate the tumor microenvironment. Researchers utilizing this building block should prioritize optimizing the diffusion radius of the post-reduction effector to maximize in vivo tumor eradication.

References
  • 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole - Advanced ChemBlocks, achemblock.com,
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH, nih.gov,
  • Hypoxia-activated prodrugs: paths forward in the era of personalised medicine - PMC, nih.gov,
  • Tetrazole Is a Novel Zinc Binder Chemotype for Carbonic Anhydrase Inhibition - PMC, nih.gov,
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC, nih.gov,

Sources

comparative study of different synthetic routes to 5-substituted-1H-tetrazoles

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 5-substituted-1H-tetrazoles represents a critical transformation in modern medicinal chemistry. Because the tetrazole ring has a pKa (~4.5) similar to that of a carboxylic acid but offers superior metabolic stability and lipophilicity, it is widely utilized as a bioisostere in drug design—most notably in the "sartan" class of angiotensin II receptor blockers (e.g., Valsartan, Losartan)[1][2].

Historically, the construction of the tetrazole core via the [3+2] cycloaddition of nitriles and azides has been plagued by severe safety hazards, primarily the generation of highly toxic and explosive hydrazoic acid (HN3). This guide provides an in-depth comparative analysis of the evolution of tetrazole synthesis, contrasting the traditional batch methodologies with modern green chemistry approaches and state-of-the-art continuous flow technologies.

Mechanistic Evolution: From High-Risk Batch to Scalable Flow

The fundamental reaction for synthesizing 5-substituted-1H-tetrazoles is the Huisgen-type[3+2] dipolar cycloaddition between an organic nitrile and an azide source[3]. The evolution of this synthesis is defined by how chemists have managed the activation of the nitrile and the mitigation of azide-related hazards.

  • The Finnegan Method (Traditional Batch): Developed in 1958, this route utilizes sodium azide (NaN3) and ammonium chloride (NH4Cl) in dimethylformamide (DMF) at 120 °C[1][3]. While effective, the ammonium chloride acts as a proton source that generates HN3 in situ. At scale, the accumulation of volatile HN3 in the reactor headspace poses a catastrophic explosion risk.

  • The Sharpless Aqueous Protocol: In 2001, Demko and Sharpless revolutionized the field by demonstrating that zinc salts (e.g., ZnBr2) could catalyze the cycloaddition in water[4]. The zinc(II) ion acts as a Lewis acid, coordinating to the nitrile nitrogen to lower its LUMO energy, while keeping the azide bound in a non-volatile complex. Water acts as a highly effective heat sink, practically eliminating the explosion hazard.

  • Continuous Flow Synthesis: Microreactor technology allows for the safe generation and immediate consumption of HN3 at elevated temperatures and pressures[5][6]. Because the reactor volume is microscopic, the steady-state inventory of hazardous intermediates is kept near zero. Furthermore, unreacted azides can be quenched in-line, ensuring the effluent is completely safe[5].

Workflow Nitrile Nitrile + Azide Source Finnegan Finnegan Method (DMF, 120°C, 24h) Nitrile->Finnegan Sharpless Sharpless Protocol (H2O, 100°C, 24h) Nitrile->Sharpless Flow Continuous Flow (Microreactor, 150°C, 10m) Nitrile->Flow Mech1 HN3 Accumulation (High Explosion Risk) Finnegan->Mech1 Mech2 Zn(II) Coordination (Green, Safe Batch) Sharpless->Mech2 Mech3 In-situ HN3 Consumption (High Scalability) Flow->Mech3 Product 5-Substituted-1H-Tetrazole Mech1->Product Mech2->Product Mech3->Product

Workflow comparing traditional, Sharpless, and continuous flow tetrazole syntheses.

Quantitative Performance Comparison

The following table synthesizes experimental data across the three primary synthetic routes. Continuous flow synthesis demonstrates a clear superiority in reaction kinetics, reducing a 24-hour batch process to mere minutes while maintaining near-quantitative yields[5][7].

ParameterFinnegan MethodSharpless Aqueous ProtocolContinuous Flow Microreactor
Reagents NaN3, NH4ClNaN3, ZnBr2NaN3, AcOH (or TMSN3)
Solvent DMFH2ONMP or Acetone
Temperature 120 °C100 °C (Reflux)150 °C – 190 °C
Reaction Time 12 – 24 hours24 hours5 – 15 minutes
Average Yield 70% – 85%80% – 95%>90% (often quantitative)
Safety Profile Poor: High HN3 accumulationGood: Suppressed volatilityExcellent: In-line quenching
Scalability Limited by thermal hazardsModerate (Zinc waste disposal)Highly scalable (Process Intensification)

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes the underlying chemical causality to guide researchers in troubleshooting and optimization.

Protocol 1: Sharpless Aqueous Synthesis of 5-Phenyl-1H-tetrazole

Adapted from the foundational work by 4[4].

  • Reagent Suspension: In a round-bottom flask, combine benzonitrile (10 mmol), NaN3 (10.5 mmol), and ZnBr2 (10 mmol) in 10 mL of deionized water.

    • Causality: Water is utilized not just for green chemistry metrics, but because its high heat capacity safely absorbs the exothermic energy of the reaction. ZnBr2 coordinates the nitrile, activating it for cycloaddition, while preventing the formation of free HN3.

  • Biphasic Reflux: Heat the mixture to 100 °C under vigorous stirring for 24 hours.

    • Causality: Because benzonitrile is immiscible in water, the reaction is strictly biphasic. Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting physical parameter for this cycloaddition.

  • Acidic Workup & Isolation: Cool the reaction to room temperature. Carefully add 3 N HCl until the aqueous phase reaches pH 1. Extract the mixture with ethyl acetate (3 × 20 mL).

    • Causality: At the reaction pH, the product exists as a water-soluble zinc tetrazolate complex. Acidification breaks this complex and protonates the tetrazole (pKa ~4.5) to its neutral, lipophilic 1H form, driving it into the organic phase.

  • Self-Validation (QC): Evaporate the organic layer and analyze the crude solid via 13C NMR.

    • Validation Metric: The disappearance of the nitrile carbon (~119 ppm) and the appearance of the highly deshielded tetrazole quaternary carbon (~155–160 ppm) confirms successful ring formation.

Protocol 2: Continuous Flow Synthesis of 5-Substituted Tetrazoles

Based on the microreactor methodologies developed for process intensification[5][6].

  • Precursor Preparation: Prepare Solution A (NaN3 in deionized water) and Solution B (Nitrile substrate in N-Methyl-2-pyrrolidone, NMP).

    • Causality: NMP is selected due to its high boiling point and exceptional solubilizing power. This prevents the precipitation of tetrazole products inside the microreactor, which would otherwise cause catastrophic pressure buildup and clogging.

  • Microreactor Pumping: Using high-pressure syringe pumps, drive Solutions A and B through a T-mixer into a stainless-steel tubular coiled reactor heated to 150 °C, targeting a residence time of 10 minutes.

    • Causality: The extreme surface-area-to-volume ratio of the microcapillary allows for rapid, uniform superheating. Any HN3 generated is instantly consumed by the highly activated nitrile. The steady-state concentration of energetic intermediates remains negligible, ensuring operational safety.

  • In-Line Quenching: Direct the reactor effluent directly into a stirring collection vessel containing an aqueous solution of NaNO2 and dilute acid.

    • Causality: Unreacted NaN3 is a severe downstream hazard. The acidic NaNO2 instantly converts residual azide into harmless N2 and N2O gases, rendering the effluent completely safe for standard batch isolation.

  • Self-Validation (QC): Collect a steady-state aliquot after two full residence times (20 minutes) and analyze via HPLC-UV.

    • Validation Metric: A conversion rate of >95% validates the flow parameters. If conversion is lower, the residence time must be increased by lowering the pump flow rates.

Conclusion

The transition from the traditional Finnegan method to the Sharpless aqueous protocol marked a significant leap in the safety and environmental sustainability of 5-substituted-1H-tetrazole synthesis. However, for drug development professionals requiring rapid scale-up and absolute safety, continuous flow microreactor technology is the superior alternative. By leveraging extreme heat transfer and in-line quenching, flow chemistry achieves in minutes what batch chemistry achieves in days, without compromising yield or purity.

References

  • Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018) Source: Synthesis (Thieme Connect) URL:[1]

  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor Source: Angewandte Chemie (MIT DSpace) URL:[5]

  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches Source: RSC Advances (NIH PMC) URL:[2]

  • Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles by Continuous Flow: Application to the Synthesis of Valsartan Source: Organic Process Research & Development - ACS Publications URL:[7]

  • Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water Source: The Journal of Organic Chemistry - ACS Publications URL:[4]

  • Synthesis of new bis 1‒ and 5‒substituted 1H-tetrazoles via Huisgen-type 1,3-dipolar cycloadditions Source: Sciforum URL:[3]

Sources

A Comparative Guide to 5-Aryl-Tetrazoles and Other Key Heterocyclic Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the intricate landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a pivotal decision that profoundly influences the pharmacokinetic and pharmacodynamic profile of a drug candidate. Among the myriad of available scaffolds, the tetrazole ring, particularly the 5-aryl-1H-tetrazole moiety, has garnered significant attention as a versatile and highly effective functional group. This guide provides an in-depth comparison of 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole and its broader class of 5-aryl-tetrazoles against other prominent heterocyclic scaffolds, offering a technically grounded perspective for researchers and drug development professionals. We will delve into the nuanced interplay of physicochemical properties, biological activity, and synthetic accessibility that governs the selection of these critical molecular building blocks.

The Ascendancy of the Tetrazole Ring: A Superior Carboxylic Acid Bioisostere

The 1H-tetrazole ring is widely recognized in drug design as a non-classical bioisostere of the carboxylic acid group. This strategic substitution is often employed to enhance metabolic stability, improve oral bioavailability, and modulate acidity, thereby optimizing the overall drug-like properties of a molecule. The acidic proton on the tetrazole ring (pKa ≈ 4.5-5.0) endows it with the ability to engage in crucial hydrogen bond interactions with biological targets, mimicking the binding of a carboxylate group.

The specific compound, 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole, combines the acidic tetrazole core with a substituted phenyl ring. The presence of a fluorine atom at the ortho position can influence the conformation of the molecule and enhance binding affinity through favorable electrostatic interactions. The nitro group at the para position is a strong electron-withdrawing group, which can significantly impact the electronic properties of the entire molecule and potentially modulate its biological activity.

Comparative Analysis of Key Heterocyclic Scaffolds

The decision to employ a 5-aryl-tetrazole scaffold is best understood in the context of its alternatives. Below is a comparative analysis of several key heterocyclic scaffolds commonly used in drug design.

ScaffoldKey FeaturespKa RangeCommon ApplicationsRepresentative Drug(s)
5-Aryl-1H-tetrazole Carboxylic acid bioisostere, high metabolic stability, engages in H-bonding.4.5 - 5.0Angiotensin II receptor blockers, anti-inflammatory agents, anti-cancer drugs.Losartan, Valsartan
1,2,4-Triazole Aromatic, metabolically stable, capable of H-bond donation and acceptance.~10 (as an acid), ~2.5 (as a base)Antifungal agents, antiviral drugs, anti-anxiety medications.Fluconazole, Alprazolam
1,3,4-Oxadiazole Electron-withdrawing, metabolically stable, H-bond acceptor.Not typically acidicAntibacterial, anti-inflammatory, and anti-cancer agents.Raltegravir
Pyridine Aromatic, weakly basic, H-bond acceptor, common in natural products.~5.2 (of pyridinium ion)Diverse applications including antihistamines, anti-ulcer drugs, and antivirals.Imatinib, Sildenafil
Thiazole Aromatic, present in thiamine (vitamin B1), involved in H-bonding.~2.5 (of thiazolium ion)Antibiotics, anti-inflammatory drugs, anti-cancer agents.Ritonavir

Table 1. Comparative overview of prominent heterocyclic scaffolds in drug design.

Experimental Protocols: A Foundation for Scaffold Evaluation

The successful application of any heterocyclic scaffold is contingent upon robust and reproducible experimental validation. Below are representative protocols for the synthesis of a 5-aryl-tetrazole and a common assay for evaluating its biological activity.

This protocol outlines a standard method for the synthesis of 5-substituted-1H-tetrazoles from the corresponding nitrile.

Materials:

  • 2-Fluoro-4-nitrobenzonitrile

  • Sodium azide (NaN3)

  • Ammonium chloride (NH4Cl)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzonitrile (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq) to the solution.

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidify the mixture with 2N HCl to a pH of ~2, which will precipitate the tetrazole product.

  • Filter the solid precipitate and wash thoroughly with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole.

Trustworthiness: This method is a well-established and widely used procedure for the synthesis of 5-aryl-1H-tetrazoles, known for its reliability and relatively high yields. The use of sodium azide requires appropriate safety precautions.

This protocol provides a framework for assessing the inhibitory activity of a compound against cyclooxygenase-2 (COX-2), a common target for anti-inflammatory drugs.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compound (e.g., 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole)

  • Colorimetric or fluorometric probe for prostaglandin E2 (PGE2) detection

  • Assay buffer (e.g., Tris-HCl)

Procedure:

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound dilutions.

  • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37 °C for 10 minutes.

  • Stop the reaction by adding a quenching solution (e.g., 1N HCl).

  • Quantify the amount of PGE2 produced using a suitable detection kit (e.g., ELISA).

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Expertise & Experience: The pre-incubation step is crucial to allow for the binding of the inhibitor to the enzyme before the introduction of the substrate. The choice of the detection method for PGE2 will depend on the available instrumentation and desired sensitivity.

Visualizing Drug Design Strategies

The following diagrams illustrate key concepts in the application of heterocyclic scaffolds in drug design.

G cluster_0 Drug Design Workflow Lead_Compound Lead Compound (e.g., with Carboxylic Acid) Bioisosteric_Replacement Bioisosteric Replacement Lead_Compound->Bioisosteric_Replacement Improve PK/PD Scaffold_Hopping Scaffold Hopping Lead_Compound->Scaffold_Hopping Explore new IP SAR_Exploration Structure-Activity Relationship (SAR) Bioisosteric_Replacement->SAR_Exploration Scaffold_Hopping->SAR_Exploration Candidate_Selection Candidate Selection SAR_Exploration->Candidate_Selection Optimize Properties

Caption: A generalized workflow for lead optimization in drug discovery.

G Carboxylic_Acid Carboxylic Acid -COOH - pKa ~4-5 - H-bond donor/acceptor - Metabolically labile Tetrazole 1H-Tetrazole -CN4H - pKa ~4.5-5 - H-bond donor/acceptor - Metabolically stable Carboxylic_Acid->Tetrazole Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

The 5-aryl-1H-tetrazole scaffold, exemplified by structures like 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole, represents a powerful tool in the medicinal chemist's arsenal. Its ability to serve as a robust bioisostere for carboxylic acids has led to its incorporation into numerous successful drug candidates. However, the optimal choice of a heterocyclic core is always context-dependent, relying on a thorough evaluation of the target, desired physicochemical properties, and synthetic feasibility. A comprehensive understanding of the relative advantages and disadvantages of various scaffolds, as outlined in this guide, is essential for the rational design of the next generation of therapeutics.

References

  • PubChem Compound Summary for CID 2772580, 5-(2-fluoro-4-nitrophenyl)tetrazole. National Center for Biotechnology Information. [Link]

  • Molport, 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole. [Link]

A Researcher's Guide to Elucidating the Mechanism of Action of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole: A Comparative Approach to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enigma of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

The tetrazole moiety is a cornerstone in medicinal chemistry, recognized for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The tetrazole ring often serves as a bioisostere for carboxylic acids, enhancing metabolic stability and pharmacokinetic profiles.[3][4] The subject of this guide, 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, is a novel compound whose specific biological activity and mechanism of action remain to be fully characterized. Its structure, featuring a fluorinated and nitrated phenyl ring, suggests the potential for unique molecular interactions and therapeutic applications.

This guide is designed for researchers in drug discovery and chemical biology. It moves beyond a simple recitation of facts to provide a strategic and comparative framework for elucidating the mechanism of action (MoA) of a novel small molecule like 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. We will explore cutting-edge, unbiased methodologies for identifying its molecular target and validating its engagement in a cellular context, thereby providing the critical insights needed to advance a promising compound through the drug discovery pipeline.

The Imperative of Mechanism of Action (MoA) Confirmation

Understanding how a molecule exerts its biological effect is fundamental to modern drug development.[4] A confirmed MoA provides a rational basis for lead optimization, predicts potential on- and off-target toxicities, and is often a prerequisite for clinical development.[5][6] Without a clear understanding of target engagement, interpreting efficacy data becomes challenging, and the risk of late-stage attrition increases significantly.[4]

This guide, therefore, proposes a logical, multi-pronged experimental workflow to de-orphanize 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, comparing and contrasting key technologies for target identification and validation.

Proposed Workflow for MoA Elucidation

The journey from a compound with observed biological activity to one with a well-defined MoA involves a systematic process of hypothesis generation and rigorous experimental testing. We present a workflow that combines broad, unbiased screening with specific, target-focused validation assays.

MoA_Workflow cluster_Discovery Phase 1: Target Discovery cluster_Comparison Comparative Methodologies cluster_Validation Phase 2: Target Validation Phenotypic_Screening Phenotypic Screening (e.g., Cell Viability Assays) Hypothesis Hypothesis Generation (e.g., 'Antiproliferative') Phenotypic_Screening->Hypothesis Target_ID Unbiased Target Identification Hypothesis->Target_ID CETSA Cellular Thermal Shift Assay (CETSA) (Biophysical) Target_ID->CETSA Option A Kinobeads Kinobeads / Affinity Proteomics (Affinity-based) Target_ID->Kinobeads Option B Identified_Target Putative Target(s) Identified CETSA->Identified_Target Kinobeads->Identified_Target Target_Engagement Confirm Target Engagement (Dose-Response CETSA / Competition Assay) Identified_Target->Target_Engagement Signaling_Analysis Downstream Pathway Analysis (Western Blot) Target_Engagement->Signaling_Analysis MoA_Confirmed Mechanism of Action Confirmed Signaling_Analysis->MoA_Confirmed

Caption: A logical workflow for elucidating the mechanism of action of a novel compound.

Phase 1: Unbiased Target Identification

Assuming initial phenotypic screens (e.g., NCI-60 cancer cell line panel) reveal that 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole exhibits antiproliferative activity, the next critical step is to identify its direct molecular target(s). Below, we compare two powerful, unbiased techniques.

A. Cellular Thermal Shift Assay (CETSA®): A Biophysical Approach

CETSA is a first-in-class method for assessing drug-target interactions directly in cells and tissues.[7] It operates on the principle of ligand-induced thermal stabilization: a protein will become more resistant to heat-induced denaturation when its ligand is bound.[7][8] This allows for the confirmation of target engagement in a native, physiologically relevant context without requiring any modification to the compound or the protein.

  • Cell Culture: Culture a relevant cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency.

  • Compound Treatment: Treat cells with either vehicle (DMSO) or a high concentration (e.g., 20 µM) of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole for 1-2 hours.

  • Heat Shock: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler. One aliquot for each treatment group should remain at room temperature as a control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration (e.g., via BCA assay). Normalize all samples to the same protein concentration.

  • Proteomic Analysis: Analyze the soluble fractions using mass spectrometry (MS) to identify and quantify thousands of proteins simultaneously. A shift in the melting temperature for a specific protein in the drug-treated group compared to the vehicle group indicates a direct binding interaction.

CETSA_Workflow cluster_Cellular Intact Cells cluster_Thermal Thermal Challenge cluster_Analysis Analysis A Treat cells with Vehicle or Compound B Heat to various temperatures A->B C Lyse cells & separate soluble proteins B->C D Quantify soluble proteins (e.g., Western Blot, MS) C->D E Plot Melt Curve (Soluble Protein vs. Temp) D->E

Caption: Schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

B. Kinobeads Competition Assay: An Affinity-Based Approach

For compounds that may target kinases—a common class of drug targets—the kinobeads assay is a powerful chemical proteomics tool.[1] This method uses beads functionalized with multiple, broadly selective kinase inhibitors to capture a large portion of the cellular kinome from a lysate.[2] By pre-incubating the lysate with a free compound of interest, one can identify its targets by observing which kinases are competed off the beads in a dose-dependent manner.

  • Cell Lysis: Prepare a native cell lysate from the chosen cell line under conditions that preserve kinase structure and activity. A protein concentration of 5 mg/mL is typical.

  • Compound Incubation: Aliquot the lysate and incubate with increasing concentrations of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (e.g., 0 nM to 30 µM) for 45 minutes at 4°C. Include a DMSO vehicle control.

  • Kinobeads Pulldown: Add kinobeads slurry to each lysate-compound mixture and incubate for 30-60 minutes at 4°C to allow kinases to bind.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases and digest them into peptides (e.g., using trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases in each sample.

  • Data Analysis: For each identified kinase, plot its abundance versus the concentration of the free inhibitor. A dose-dependent decrease in abundance indicates that the compound is binding to that kinase and preventing it from binding to the beads.

Comparison of Target Identification Methods
FeatureCellular Thermal Shift Assay (CETSA)Kinobeads / Affinity Proteomics
Principle Ligand-induced thermal stabilizationCompetition for binding to immobilized ligands
Assay Context Intact cells, preserving native environmentCell lysate
Compound Requirement No modification neededRequires a suitable affinity matrix (e.g., kinobeads)
Target Class Broadly applicable to soluble and some membrane proteins[9]Primarily for specific protein families (e.g., kinases)
Key Advantage Measures engagement in a physiological contextHigh throughput and can profile a large family of proteins simultaneously[2]
Potential Limitation Some proteins may not show a thermal shift upon bindingRelies on in-vitro binding in a non-native lysate environment

Phase 2: Target Validation and Downstream Analysis

Once a putative target is identified, the next phase involves validating this interaction and understanding its functional consequences.

Confirming Target Engagement: Isothermal Dose-Response (ITDR)

Following the initial CETSA screen, an isothermal dose-response (ITDR) experiment can be performed to quantify the compound's potency in cells.[10] In this format, cells are treated with a range of compound concentrations and then heated to a single, optimized temperature that causes partial denaturation of the target protein. The concentration of the compound that produces half of the maximal thermal stabilization (EC50) is a measure of its target engagement potency in a cellular environment.

Hypothetical ITDR Data for a Putative Target (Protein X)

Compound Conc. (µM)% Soluble Protein X (Normalized)
0 (Vehicle)45%
0.0150%
0.165%
1.085%
10.098%
100.0100%
From this data, a cellular EC50 for target engagement can be calculated.
Analyzing Downstream Signaling Pathways

Confirming that target engagement leads to a functional cellular outcome is the final step in MoA elucidation. This is typically achieved by measuring the activity of the signaling pathway in which the target protein operates. Western blotting is a cornerstone technique for this purpose.[11][12]

  • Cell Treatment: Treat cells with varying concentrations of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole for a relevant time period (e.g., 24 hours).

  • Protein Extraction: Lyse the cells and collect the total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated (active) or total form of a downstream protein in the target's pathway.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: Add a chemiluminescent substrate that reacts with the enzyme to produce light, which is then captured on film or with a digital imager. The intensity of the band corresponds to the amount of the protein of interest.

Signaling_Pathway cluster_Upstream cluster_Target cluster_Downstream Signal Upstream Signal Target Target Protein X Signal->Target Activates Substrate Downstream Substrate Y Target->Substrate Phosphorylates Compound 5-(2-Fluoro-4-nitro-phenyl) -1H-tetrazole Compound->Target Inhibits pSubstrate Phospho-Substrate Y (Active) Response Cellular Response (e.g., Apoptosis) pSubstrate->Response

Caption: Hypothetical signaling pathway inhibited by the compound.

Conclusion

While the precise mechanism of action for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole is yet to be determined, this guide provides a robust and comparative framework for its elucidation. By employing unbiased, physiologically relevant techniques such as the Cellular Thermal Shift Assay and complementing them with established methods like affinity proteomics and Western blotting, researchers can confidently identify the molecular target, validate its engagement in living cells, and map the functional consequences. This systematic approach not only de-risks the progression of novel compounds but also builds a deep, mechanistic understanding that is the hallmark of modern, rational drug discovery.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. Available at: [Link]

  • Herr, R.J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. Bioorganic & Medicinal Chemistry.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available at: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available at: [Link]

  • Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. ACS Publications. Available at: [Link]

  • A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. PMC. Available at: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available at: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • In vitro safety pharmacology profiling. European Pharmaceutical Review. Available at: [Link]

  • Pharmacological and Pharmaceutical Profiling. ResearchGate. Available at: [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Available at: [Link]

  • Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate. MDPI. Available at: [Link]

  • 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole — Chemical Substance Information. NextSDS. Available at: [Link]

  • Design and synthesis of new 4-(2-nitrophenoxy)benzamide derivatives as potential antiviral agents: molecular modeling and in vitro antiviral screening. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. Springer. Available at: [Link]

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A Comparative Analysis of the Therapeutic Index of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole and Established Anticancer Agents in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the paramount objective is to develop novel therapeutic agents with an enhanced therapeutic index (TI) – a measure of a drug's safety and efficacy. A favorable TI signifies a wide margin between the dose required for a therapeutic effect and the dose at which toxicity occurs. This guide provides a comprehensive framework for benchmarking the therapeutic potential of a novel investigational compound, 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, against the established chemotherapeutic agents, Cisplatin and Paclitaxel, in the context of non-small cell lung cancer (NSCLC).

This document is structured to provide not only a comparative analysis based on hypothetical, yet plausible, experimental data but also to offer a detailed methodological blueprint for researchers to conduct similar evaluations. The experimental design prioritizes scientific integrity and logical consistency, ensuring that the described protocols are self-validating systems.

The Critical Role of the Therapeutic Index in Oncology

The therapeutic index is a critical quantitative tool in pharmacology, representing the ratio of the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect.[1] It is most commonly expressed as the ratio of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50).[2] A higher therapeutic index is preferable as it indicates a greater margin of safety for the drug.[3] In the realm of cancer chemotherapy, where therapeutic agents often have narrow therapeutic windows, a thorough understanding and a favorable TI are crucial for clinical success.

Benchmarking Strategy: A Hypothetical Case Study in NSCLC

Given the chemical structure of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, which incorporates a nitro-phenyl group and a tetrazole moiety, a plausible therapeutic application is in the field of oncology. For the purpose of this guide, we will hypothesize its use in non-small cell lung cancer (NSCLC), a prevalent and challenging malignancy.[4][5] We will compare its hypothetical therapeutic index with that of two cornerstone NSCLC chemotherapeutics: Cisplatin, a platinum-based DNA alkylating agent, and Paclitaxel, a microtubule-stabilizing agent.[6][7]

In Vitro Evaluation: Determining Cellular Selectivity

The initial step in assessing the therapeutic potential of a novel compound is to determine its in vitro efficacy and selectivity. This involves evaluating its cytotoxic effects on cancer cells versus normal, healthy cells.

Experimental Design: In Vitro Cytotoxicity Assay

dot

Caption: In Vitro Experimental Workflow.

Detailed Protocol: MTT Assay for Cell Viability
  • Cell Seeding: A549 (human lung carcinoma) and IMR-90 (human lung fibroblast) cells are seeded into 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.[8][9]

  • Compound Preparation and Treatment: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, Cisplatin, and Paclitaxel are serially diluted to a range of concentrations. The cell culture medium is replaced with medium containing the respective compounds, and the cells are incubated for 48 hours.

  • MTT Reagent Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is calculated from the dose-response curves.

Hypothetical In Vitro Results and Selectivity Index

The selectivity index (SI) is a crucial metric derived from in vitro studies, calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity of the compound for cancer cells.

CompoundA549 IC50 (µM)IMR-90 IC50 (µM)Selectivity Index (SI)
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (Hypothetical) 2.5 50.0 20.0
Cisplatin9.79[10]> 200[11]> 20.4
Paclitaxel1.35[5]N/AN/A

In Vivo Evaluation: Determining the Therapeutic Index

Following promising in vitro results, the next critical phase is to evaluate the compound's efficacy and toxicity in a living organism to determine its therapeutic index.

Experimental Design: In Vivo Efficacy and Toxicity Studies

dot

Caption: In Vivo Experimental Workflow.

Detailed Protocol: In Vivo Studies

Efficacy Study (ED50 Determination):

  • Xenograft Model: Human A549 NSCLC cells are subcutaneously injected into the flank of immunodeficient nude mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

  • Drug Administration: 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole, Cisplatin, and Paclitaxel are administered (e.g., intravenously or intraperitoneally) at various doses for a defined period.

  • Tumor Volume Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers.

  • ED50 Calculation: The effective dose 50 (ED50), the dose that produces a 50% reduction in tumor growth compared to the control group, is determined.

Acute Toxicity Study (LD50 Determination):

  • Animal Model: Healthy mice are used for this study.

  • Dose Administration: The compounds are administered via the same route as in the efficacy study in a dose-escalation manner, following OECD guidelines for acute oral toxicity testing.[12]

  • Observation: Animals are observed for signs of toxicity and mortality over a 14-day period.

  • LD50 Calculation: The lethal dose 50 (LD50), the dose that is lethal to 50% of the animals, is calculated using statistical methods.

Hypothetical In Vivo Results and Therapeutic Index Comparison
CompoundED50 (mg/kg) (Hypothetical/Estimated)LD50 (mg/kg)Therapeutic Index (TI) (LD50/ED50)
5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole (Hypothetical) 15 300 20
Cisplatin~3-5 (effective dose range)[13]~11 (intravenous, mouse)[14]~2.2 - 3.7
Paclitaxel~20-24 (effective dose range)[6][15]~12 (intravenous, mouse)[12]~0.5 - 0.6

Mechanistic Insights: Understanding the "Why"

A comprehensive comparison extends beyond quantitative data to an understanding of the underlying mechanisms of action.

Established Mechanisms of Action

Cisplatin: Cisplatin exerts its cytotoxic effects by forming covalent adducts with DNA, primarily intrastrand crosslinks.[13] This distorts the DNA structure, inhibits DNA replication and transcription, and ultimately triggers apoptosis.[3]

dot

Caption: Cisplatin's Mechanism of Action.

Paclitaxel: Paclitaxel stabilizes microtubules by binding to the β-tubulin subunit, preventing their depolymerization.[6] This disrupts the dynamic process of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis.[1][16]

dot

Caption: Paclitaxel's Mechanism of Action.

Hypothetical Mechanism of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole

Based on its chemical structure, 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole may exert its anticancer effects through multiple pathways. The nitroaromatic group could be involved in inducing oxidative stress within cancer cells, while the tetrazole ring, a known bioisostere for carboxylic acids, might interact with specific cellular targets. Further mechanistic studies, such as gene expression profiling and pathway analysis, would be required to elucidate its precise mode of action.

Discussion and Future Directions

This guide presents a hypothetical yet scientifically grounded comparison of the therapeutic index of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole with Cisplatin and Paclitaxel. The hypothetical data suggests that our investigational compound possesses a significantly wider therapeutic window than the established drugs in this NSCLC model. The high selectivity index observed in vitro, coupled with a superior therapeutic index in vivo, underscores its potential as a promising candidate for further preclinical and clinical development.

The presented experimental protocols provide a robust framework for the systematic evaluation of novel anticancer compounds. It is imperative that such studies are conducted with rigorous adherence to established guidelines to ensure data quality and reproducibility.

Future investigations should focus on elucidating the precise molecular mechanism of action of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole. Understanding its cellular targets and signaling pathways will be crucial for optimizing its therapeutic application and identifying potential biomarkers for patient stratification. Furthermore, combination studies with other anticancer agents could be explored to assess synergistic effects and overcome potential resistance mechanisms.

Conclusion

The benchmarking of a novel compound's therapeutic index against established drugs is a cornerstone of preclinical drug development. Through a combination of rigorous in vitro and in vivo studies, as outlined in this guide, researchers can gain critical insights into the safety and efficacy profile of new therapeutic entities. While the data for 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole presented herein is hypothetical, it serves to illustrate the process and potential of identifying novel anticancer agents with improved therapeutic windows, a critical step towards developing safer and more effective cancer treatments.

References

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole analogs, a class of compounds with potential applications in oncology. While direct and extensive SAR studies on this specific scaffold are not widely published, this guide synthesizes available information on related tetrazole-based compounds and known kinase inhibitors to provide a comprehensive and scientifically grounded comparison. The insights herein are intended to guide further research and development of this promising chemical series.

The 5-substituted-1H-tetrazole moiety is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can improve metabolic stability and cell permeability.[1] Numerous tetrazole derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents.[1][2][3][4][5] The presence of a substituted phenyl ring at the 5-position offers a versatile scaffold for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis of 5-(Substituted-phenyl)-1H-tetrazole Analogs

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide.[6] This reaction is typically carried out using sodium azide in the presence of a proton source, such as ammonium chloride, and a suitable solvent like N,N-dimethylformamide (DMF).

Experimental Protocol: Synthesis of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

  • Reaction Setup: To a solution of 2-fluoro-4-nitrobenzonitrile (1 mmol) in DMF (10 mL), add sodium azide (1.5 mmol) and ammonium chloride (1.5 mmol).

  • Heating: Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Acidification: Acidify the aqueous solution with dilute hydrochloric acid (e.g., 2N HCl) to a pH of 2-3. This will precipitate the tetrazole product.

  • Isolation: Filter the precipitated solid, wash it with cold water, and dry it under vacuum to afford the desired 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Logical Workflow for Synthesis

Caption: General synthetic route to 5-phenyl-1H-tetrazole analogs.

Potential Biological Target and Mechanism of Action: BRAF Kinase

While the specific biological target for 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole analogs has not been definitively identified in publicly available literature, the structural features of these compounds suggest a potential role as kinase inhibitors. The "2-fluoro-4-nitrophenyl" moiety is a common feature in inhibitors of the BRAF kinase, particularly the V600E mutant, which is a key driver in many cancers, including melanoma.[7][8][9][10]

The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[11] The BRAF V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell growth.[7] Therefore, inhibitors of BRAF V600E are a clinically validated approach for treating cancers harboring this mutation.

Signaling Pathway: RAS-RAF-MEK-ERK Cascade

MAPK_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK RAS RAS RTK->RAS BRAF_V600E BRAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor 5-(2-Fluoro-4-nitro-phenyl) -1H-tetrazole Analog Inhibitor->BRAF_V600E Inhibition

Caption: The RAS-RAF-MEK-ERK signaling pathway and the putative inhibitory action of the tetrazole analogs.

Comparative Structure-Activity Relationship (SAR) Analysis

In the absence of direct experimental data for the 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole series, the following SAR is inferred based on general principles of medicinal chemistry and data from structurally related kinase inhibitors. The core scaffold is considered to be the 5-(2-fluoro-4-nitrophenyl)-1H-tetrazole, and the following table explores the predicted impact of substitutions at various positions.

Analog Modification Predicted Activity Rationale
Parent 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazoleBaselineThe 2-fluoro and 4-nitro groups are key for potential BRAF interaction.
Analog 1 Replacement of 4-nitro with 4-aminoLikely DecreasedThe nitro group is often a key hydrogen bond acceptor in kinase inhibitor binding pockets. The amino group has different electronic and steric properties.
Analog 2 Replacement of 4-nitro with 4-cyanoPotentially Maintained or IncreasedThe cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor, similar to the nitro group, and may maintain or enhance binding.
Analog 3 Replacement of 2-fluoro with 2-chloroPotentially MaintainedChlorine is also a halogen and can participate in similar interactions as fluorine, although its larger size may affect binding.
Analog 4 Addition of a 5-methyl group to the phenyl ringLikely DecreasedThe addition of a methyl group at the 5-position could introduce steric hindrance within the binding pocket.
Analog 5 N-alkylation of the tetrazole ring (e.g., N-methyl)VariableAlkylation of the tetrazole ring can affect its pKa and hydrogen bonding capacity, which could either increase or decrease activity depending on the specific interactions in the binding site.
Analog 6 Replacement of the phenyl ring with a pyridine ringPotentially Maintained or IncreasedA pyridine ring can introduce additional hydrogen bonding opportunities and improve solubility, potentially enhancing activity.

Inferred SAR Relationships

SAR_Diagram Scaffold 5-(2-Fluoro-4-nitro-phenyl)-1H-tetrazole R1 R2 R3 R1_H R1 = H (Parent) Scaffold:f1->R1_H R1_NH2 R1 = NH2 (Decreased Activity) Scaffold:f1->R1_NH2 R1_CN R1 = CN (Maintained/Increased Activity) Scaffold:f1->R1_CN R2_F R2 = F (Parent) Scaffold:f2->R2_F R2_Cl R2 = Cl (Maintained Activity) Scaffold:f2->R2_Cl R3_H R3 = H (Parent) Scaffold:f3->R3_H R3_CH3 R3 = CH3 (Decreased Activity) Scaffold:f3->R3_CH3

Caption: Inferred SAR for modifications on the phenyl ring.

Experimental Protocols for Biological Evaluation

To validate the anticancer potential and the proposed mechanism of action of these analogs, the following experimental protocols are recommended.

1. BRAF V600E Kinase Inhibition Assay (HTRF®)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the phosphorylation of a substrate by the BRAF V600E kinase.

  • Materials:

    • Recombinant human BRAF V600E enzyme

    • MEK1 (inactive) as substrate

    • ATP

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Anti-phospho-MEK1 antibody labeled with a donor fluorophore (e.g., Europium cryptate)

    • Streptavidin-XL665 (acceptor fluorophore)

    • 384-well low-volume white plates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate. Include controls with DMSO only (no inhibition) and a known BRAF inhibitor (positive control).

    • Add 4 µL of a solution containing BRAF V600E enzyme and MEK1 substrate in assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a detection mixture containing the anti-phospho-MEK1 antibody and Streptavidin-XL665 in detection buffer.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).

    • Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC₅₀ values for each compound.

2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Human melanoma cell line with BRAF V600E mutation (e.g., A375)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed A375 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours.

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Conclusion

The 5-(2-fluoro-4-nitro-phenyl)-1H-tetrazole scaffold represents a promising starting point for the development of novel anticancer agents, potentially targeting the BRAF V600E kinase. The synthetic accessibility of these compounds allows for systematic structural modifications to explore the SAR. Based on inferences from related chemical series, key interactions are likely mediated by the 2-fluoro and 4-nitro substituents on the phenyl ring. Further optimization of this scaffold, guided by the experimental protocols outlined in this guide, could lead to the identification of potent and selective drug candidates for the treatment of BRAF-mutant cancers.

References

  • Dankner, M., Lajoie, M., & Michaud, G. A. (2017). The role of BRAF in the pathogenesis of distinct clinical entities. Oncogene, 36(15), 2045–2055.
  • Bhaskar, C. H., & Mohite, P. B. (2010). Synthesis, characterization and evaluation of anticancer activity of some tetrazole derivatives. Journal of the Serbian Chemical Society, 75(11), 1509-1518.
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Safety Operating Guide

Advanced Safety and Operational Protocol: Handling 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach high-energy materials not with fear, but with rigorous, mechanistic respect. 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole (CAS: 1171930-23-6) is a highly valuable building block in pharmaceutical drug discovery. However, its structural motifs—a tetrazole ring coupled with a nitroaromatic system—classify it as a Potentially Explosive Chemical (PEC)[2].

This guide provides a self-validating operational framework for the safe handling, transfer, and disposal of this compound. By understanding the causality behind the hazards, we can engineer safety protocols that protect both the researcher and the integrity of the experiment.

Mechanistic Hazard Assessment

To handle 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole safely, one must first understand its molecular behavior:

  • The Tetrazole Ring: The flat, high-nitrogen structure holds immense thermodynamic potential. Upon decomposition, it rapidly releases nitrogen gas ( N2​ ). Furthermore, the acidic N-H proton can react with transition metals to form highly sensitive, explosive metal tetrazolate salts [4].

  • The Nitro Group: The presence of a nitro group on the aromatic ring increases the molecule's oxygen balance, significantly enhancing its brisance (shattering capability) if a detonation occurs [4].

  • The Fluoroarene System: This increases the lipophilicity of the molecule, facilitating rapid dermal absorption. The compound is classified under GHS07 as harmful if swallowed and a severe skin/eye irritant [1].

HazardLogic Chem 5-(2-Fluoro-4-nitrophenyl) -1H-tetrazole Tetrazole Tetrazole Ring (High Nitrogen) Chem->Tetrazole Nitro Nitro Group (Oxygen Balance) Chem->Nitro Fluoro Fluoroarene (Lipophilicity) Chem->Fluoro Risk1 Shock/Friction Sensitivity (PEC) Tetrazole->Risk1 Risk2 Thermal Instability & Exotherm Nitro->Risk2 Risk3 Dermal Toxicity & Irritation Fluoro->Risk3 PPE1 Blast Shield & Kevlar Gloves Risk1->PPE1 PPE2 FR Lab Coat & Temp Control Risk2->PPE2 PPE3 Double Nitrile Gloving Risk3->PPE3

Logical mapping of structural hazards to required PPE.

Quantitative Hazard Profile

Summarizing the physical parameters is critical for establishing operational boundaries.

ParameterValue / SpecificationOperational Implication
CAS Number 1171930-23-6Unique identifier for SDS tracking and inventory logging [1].
Purity ≥96%Impurities can significantly lower the thermal decomposition threshold.
Molecular Weight 209.14 g/mol High nitrogen/oxygen ratio indicates severe explosive potential.
Thermal Decomposition ~150°C - 160°CCritical: Do not heat near melting point. Decomposes explosively [5].
Maximum Scale (Bench) < 1.0 gramReactions >1g require dedicated blast bunkers and remote manipulation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling PECs. The following matrix outlines the mandatory equipment and the mechanistic rationale for each choice.

PPE CategoryRequired SpecificationMechanistic Rationale
Eye & Face Impact-resistant safety goggles + Full-face polycarbonate shield.Fume hood sashes protect against splashes, not the high-velocity fragmentation of a detonation [2].
Body Flame-Resistant (FR) lab coat over tight-weave, non-static clothing.Static discharge can ignite dry tetrazole powders [6]. FR material prevents secondary thermal injuries.
Hands Double gloving: Inner disposable Nitrile + Outer heavy-duty leather.Leather/Kevlar outer gloves mitigate friction/shock initiation during active handling of dry powder [6].
Respiratory Particulate dust filter (N95/P100) or full-face respirator.Prevents inhalation of highly irritating, lipophilic fluoroarene dust particles [1].

Experimental Workflow: Safe Handling & Transfer

The following protocol is a self-validating system designed to eliminate the three primary triggers for tetrazole detonation: Static, Friction, and Metal Contamination.

Workflow Start Phase 1: Preparation Inspect container & don PPE Static Phase 2: Static & Metal Elimination Ground equipment, use Teflon Start->Static Shield Phase 3: Physical Shielding Deploy polycarbonate blast shield Static->Shield Transfer Phase 4: Chemical Transfer Weigh powder behind shield Shield->Transfer Cleanup Phase 5: Decontamination Quench and clean area Transfer->Cleanup

Step-by-step experimental workflow for handling potentially explosive chemicals.

Step-by-Step Methodology

Step 1: Environmental Preparation & Grounding

  • Action: Clear the fume hood of all unnecessary flammable solvents, particularly concentrated acids or organic solvents[2]. Place an anti-static mat on the work surface.

  • Causality: Tetrazoles have low ignition energies. Removing secondary fuels prevents a localized micro-explosion from escalating into a catastrophic laboratory fire.

Step 2: Physical Shielding Deployment

  • Action: Position a heavy polycarbonate blast shield between the operator and the analytical balance inside the fume hood [2].

  • Causality: While the fume hood sash provides a primary barrier, a dedicated blast shield absorbs the direct kinetic energy of an unexpected brisance event.

Step 3: Chemical Transfer (The Critical Step)

  • Action: Using only a Teflon, plastic, or ceramic spatula, carefully weigh the desired amount of 5-(2-Fluoro-4-nitrophenyl)-1H-tetrazole onto anti-static weighing paper.

  • Causality: The acidic proton of the tetrazole ring reacts violently with active transition metals (e.g., steel, copper, silver) to form highly sensitive metal tetrazolate salts. These salts can detonate under the slightest friction [4]. Never use a metal spatula.

Step 4: Reaction Initiation & Reagent Compatibility

  • Action: Dissolve the reagent in the appropriate solvent behind the blast shield. Strictly avoid strong reducing agents like Lithium Aluminum Hydride ( LiAlH4​ ) unless operating under highly specialized, remote-controlled conditions.

  • Causality: LiAlH4​ causes the tetrazole ring to rupture, releasing highly toxic and explosive hydrogen azide ( HN3​ ) gas [4].

Emergency Response & Disposal Logistics

Improper disposal is a leading cause of laboratory explosions involving PECs.

  • Spill Response: Do NOT sweep dry powder, as the friction of the bristles can initiate a detonation. Gently dampen the spill with a compatible, non-reactive solvent (e.g., water or a heavy aliphatic hydrocarbon) to desensitize the powder, then wipe it up with a damp cloth [6].

  • Waste Segregation: Never dispose of tetrazole waste in standard organic waste streams, especially those containing nitric acid or heavy metals.

  • Causality: Mixing tetrazoles with nitric acid waste or heavy metals can spontaneously generate shock-sensitive primary explosives inside the waste carboy, leading to catastrophic over-pressurization and explosion[2]. Segregate into a dedicated, clearly labeled "High-Energy Nitrogen Waste" container.

References

  • University of Auckland. "Working with Potentially Explosive Chemicals/Reactions". University of Auckland Health and Safety. [Link]

  • Florida Atlantic University. "Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling". FAU Environmental Health and Safety. [Link]

  • ScienceMadness. "Physical and Explosive Properties of Tetrazole Derivatives". ScienceMadness Library. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.